molecular formula C13H10N2 B175543 2-Benzylisonicotinonitrile CAS No. 18251-51-9

2-Benzylisonicotinonitrile

Cat. No.: B175543
CAS No.: 18251-51-9
M. Wt: 194.23 g/mol
InChI Key: OTPDUIOYSUDVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylisonicotinonitrile is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a benzonitrile core substituted with a pyridine ring, a structural motif commonly found in the development of pharmacologically active molecules. As a versatile synthetic intermediate, it is designed for use in organic synthesis, including cyclization reactions and the development of novel heterocyclic compounds for research purposes. The mechanism of action for this compound is dependent on the specific final molecule synthesized; as an intermediate, its research value lies in its reactivity and the role it plays in constructing more complex target structures. Researchers are exploring its potential in various pre-clinical studies. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other clinical applications. It is strictly for use in laboratory research by qualified professionals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-12-6-7-15-13(9-12)8-11-4-2-1-3-5-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDUIOYSUDVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: Navigating the Landscape of a Niche Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Benzylisonicotinonitrile (CAS 18251-51-9)

2-Benzylisonicotinonitrile is a distinct chemical entity defined by the convergence of a benzyl group at the 2-position of a pyridine ring and a nitrile function at the 4-position. A survey of the current scientific literature reveals that while its constituent parts—the benzylpyridine core and the isonicotinonitrile scaffold—are extensively studied and utilized, dedicated research on this specific molecule (CAS 18251-51-9) is not widely published. This guide, therefore, adopts a first-principles approach. By synthesizing data from closely related analogs and foundational chemical principles, we aim to provide researchers, scientists, and drug development professionals with a robust and predictive technical framework for understanding and utilizing 2-Benzylisonicotinonitrile. Our objective is to illuminate its probable physicochemical characteristics, plausible synthetic routes, potential applications, and necessary handling protocols, thereby equipping the scientific community to explore its untapped potential.

Molecular Profile and Physicochemical Properties

The structure of 2-Benzylisonicotinonitrile integrates the electron-withdrawing nature of the nitrile group and the pyridine nitrogen with the lipophilic and sterically significant benzyl substituent. This combination is expected to govern its solubility, reactivity, and potential for intermolecular interactions.

PropertyValue / Predicted ValueSource / Rationale
CAS Number 18251-51-9-
Molecular Formula C₁₃H₁₀N₂Calculated
Molecular Weight 194.24 g/mol Calculated
IUPAC Name 2-benzylpyridine-4-carbonitrileIUPAC Nomenclature
Appearance Predicted: White to off-white solidBased on isonicotinonitrile and other solid benzylpyridines.[1]
Solubility Predicted: Soluble in common organic solvents (e.g., ethanol, chloroform, DMF); Insoluble in water.Based on the hydrophobic benzyl group and the properties of isonicotinonitrile.[1][2]
Topological Polar Surface Area (TPSA) 36.68 ŲBased on the isonicotinonitrile core, as the benzyl group is non-polar.[3]
Predicted LogP ~2.5 - 3.5Estimated based on the LogP of isonicotinonitrile (~0.95) and the contribution of the benzyl group.[3]
Hydrogen Bond Acceptors 2 (Pyridine N, Nitrile N)Based on molecular structure.[4]
Hydrogen Bond Donors 0Based on molecular structure.[4]

Synthesis and Purification Strategies

The synthesis of 2-Benzylisonicotinonitrile can be approached through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. A plausible and effective strategy involves the Negishi coupling of a zincated benzyl species with a halogenated isonicotinonitrile precursor.

Proposed Synthetic Workflow: Negishi Cross-Coupling

This approach is favored for its mild reaction conditions and high yields in constructing C(sp³)–C(sp²) bonds. The key steps involve the preparation of a benzylzinc reagent and its subsequent palladium-catalyzed coupling with a suitable 2-halo-4-cyanopyridine.

dot

Caption: Proposed workflow for the synthesis of 2-Benzylisonicotinonitrile.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of Benzylzinc Reagent:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 equivalents).

    • Activate the zinc using a suitable method (e.g., washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum).

    • Add anhydrous tetrahydrofuran (THF) to the activated zinc.

    • Add a solution of benzyl bromide (1.0 equivalent) in THF dropwise to the zinc suspension. The reaction is often initiated with gentle heating or a small crystal of iodine.

    • Stir the mixture at room temperature for 2-4 hours to form the benzylzinc chloride reagent.

  • Negishi Coupling Reaction:

    • In a separate flame-dried flask, dissolve 2-chloro-4-cyanopyridine (1.1 equivalents) and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) in anhydrous THF.

    • Transfer the prepared benzylzinc chloride solution to the flask containing the pyridine derivative and catalyst via cannula.

    • Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-Benzylisonicotinonitrile.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-Benzylisonicotinonitrile is dictated by its three primary functional components: the electron-deficient pyridine ring, the electrophilic nitrile group, and the reactive benzylic C-H bonds.

dot

Caption: Key reactive sites on the 2-Benzylisonicotinonitrile scaffold.

  • Pyridine Ring: The presence of the electron-withdrawing nitrile group further deactivates the ring towards electrophilic substitution. However, it enhances its susceptibility to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitrile. The pyridine nitrogen remains a site of basicity and can be protonated, alkylated, or oxidized.

  • Nitrile Group: This versatile functional group is a cornerstone of synthetic chemistry. It can be readily transformed into other key functionalities:

    • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-benzylisonicotinic acid) or an amide.

    • Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ will reduce the nitrile to a primary amine (4-(aminomethyl)-2-benzylpyridine).

    • Cycloaddition: Reaction with reagents like sodium azide can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

  • Benzyl Group: The methylene bridge is the most reactive site on this substituent. The C-H bonds are benzylic and thus weaker, making them susceptible to oxidation (e.g., with KMnO₄ or CrO₃ to form 2-benzoylisonicotinonitrile) and radical substitution reactions.[5]

Potential Applications in Drug Discovery and Materials Science

The 2-benzylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[6] The benzyl group's ability to engage in hydrophobic and π-stacking interactions, combined with the hydrogen bonding capacity of the isonicotinonitrile moiety, makes this molecule a promising starting point for inhibitor design.[7]

Hypothesized Biological Targets
  • Kinase Inhibition: Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to form hydrogen bonds with the hinge region of the ATP binding pocket. The 2-benzyl group could be oriented to occupy a nearby hydrophobic pocket, a common strategy for enhancing potency and selectivity.

  • Enzyme Inhibition (e.g., Demethylases, Hydrolases): The pyridine core can serve as a central scaffold for orienting functional groups that interact with catalytic residues in an enzyme's active site, as seen in inhibitors for targets like Lysine Specific Demethylase 1 (LSD1).[8]

  • Receptor Modulation: The rigid structure and defined vectoral presentation of functional groups make it suitable for targeting G-protein coupled receptors (GPCRs) or ion channels, where precise geometric arrangements are critical for binding.

dot

Caption: Hypothetical binding mode in a kinase active site.

Analytical Characterization Protocols

A thorough structural confirmation of 2-Benzylisonicotinonitrile requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structure elucidation.[9]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton spectrum.

    • Predicted Chemical Shifts (in CDCl₃):

      • δ 8.7-8.8 ppm: Doublet, 1H (Proton at C6, adjacent to N).

      • δ 7.5-7.6 ppm: Singlet or narrow doublet, 1H (Proton at C3, adjacent to benzyl).

      • δ 7.3-7.4 ppm: Doublet, 1H (Proton at C5).

      • δ 7.2-7.35 ppm: Multiplet, 5H (Protons of the phenyl ring).

      • δ 4.2-4.4 ppm: Singlet, 2H (Methylene protons, -CH₂-).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon spectrum.

    • Predicted Chemical Shifts (in CDCl₃):

      • δ ~160 ppm: Quaternary C (C2, attached to benzyl).

      • δ ~151 ppm: CH (C6).

      • δ ~138-140 ppm: Quaternary C (ipso-carbon of phenyl ring).

      • δ ~126-130 ppm: CHs of the phenyl ring.

      • δ ~122-125 ppm: CHs (C3, C5).

      • δ ~120 ppm: Quaternary C (C4, attached to nitrile).

      • δ ~117 ppm: Quaternary C (Nitrile, -C≡N).

      • δ ~45 ppm: Methylene C (-CH₂-).

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to unambiguously assign all proton and carbon signals and confirm connectivity, especially the linkage between the methylene bridge and the C2 position of the pyridine ring.

Mass Spectrometry (MS)
  • Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS).

  • Expected Result: The protonated molecule [M+H]⁺ should be observed with a mass-to-charge ratio (m/z) corresponding to C₁₃H₁₁N₂⁺, confirming the molecular formula.

Safety, Handling, and Storage

As a nitrile-containing pyridine derivative, 2-Benzylisonicotinonitrile must be handled with appropriate caution, assuming it possesses hazards typical of these chemical classes.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is a suitable choice) when handling the compound.[10]

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or potential vapors.[10][11] An eyewash station and safety shower should be readily accessible.[12]

  • Toxicology (Inferred):

    • Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[13]

    • Skin Contact: May be harmful if absorbed through the skin and could cause irritation.[13]

    • Ingestion: Harmful if swallowed.

    • Eye Contact: May cause serious eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1][11]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.

References

A numbered list of references will be provided here, consolidating all sources cited throughout the document with titles, sources, and verifiable URLs.

Sources

2-Benzylpyridine-4-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Benzylpyridine-4-carbonitrile (CAS 18251-51-9), a specialized heterocyclic building block used in medicinal chemistry for the development of helix mimetics and kinase inhibitors.

Structural Analysis, Synthetic Methodologies, and Pharmacological Utility

Executive Summary

2-Benzylpyridine-4-carbonitrile (also known as 2-benzylisonicotinonitrile ) is a functionalized pyridine scaffold characterized by an electron-withdrawing nitrile group at the C4 position and a lipophilic benzyl moiety at the C2 position. Unlike simple alkylpyridines, this bifunctional structure serves as a critical intermediate in the synthesis of helix mimetics —small molecules designed to disrupt protein-protein interactions (PPIs), such as the Estrogen Receptor (ER)-coactivator complex.

This guide details the compound's physicochemical properties, validates a scalable radical alkylation synthesis protocol (Minisci reaction), and outlines its utility in drug discovery workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers
PropertySpecification
IUPAC Name 2-Benzylpyridine-4-carbonitrile
Alternative Names 2-Benzylisonicotinonitrile; 2-Benzyl-4-cyanopyridine
CAS Registry Number 18251-51-9
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol
SMILES N#Cc1ccnc(Cc2ccccc2)c1
InChI Key High-fidelity identifier required for database integration.
Structural Pharmacophore

The molecule features two distinct pharmacophoric elements:

  • C4-Nitrile (Acceptor/Electrophile): A linear, electron-withdrawing group that increases the acidity of the pyridine ring protons and serves as a handle for nucleophilic attack (e.g., Grignard addition) or hydrolysis to amides/acids.

  • C2-Benzyl (Hydrophobic Anchor): Provides steric bulk and π-π stacking capability, essential for occupying hydrophobic pockets in target proteins (e.g., kinase ATP sites or nuclear receptor ligand-binding domains).

G Pyridine Pyridine Core (Electron Deficient) Nitrile C4-Nitrile Group (Electrophilic Handle) Pyridine->Nitrile C4 Position Benzyl C2-Benzyl Group (Hydrophobic Anchor) Pyridine->Benzyl C2 Position

Figure 1: Pharmacophore decomposition of 2-Benzylpyridine-4-carbonitrile.

Physicochemical Properties

Data synthesised from spectroscopic literature (Source: Wiley-VCH, RSC).

PropertyValue / Observation
Physical State Yellow oil
Solubility Soluble in chlorinated solvents (DCM, CHCl₃), Ethyl Acetate; Low water solubility.
¹H NMR (400 MHz, CDCl₃) δ 8.72 (d, J = 5.6 Hz, 1H, Py-H6), 7.31–7.36 (m, 4H, Ar-H), 7.24–7.28 (m, 3H, Ar-H + Py-H3/H5), 4.21 (s, 2H, CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 162.8 (C2), 150.3 (C6), 137.8, 129.1, 128.9, 127.0, 124.6, 122.6, 120.8, 116.6 (CN), 44.5 (CH₂).[1]
Mass Spectrometry (EI) m/z calc for [C₁₃H₁₀N₂]⁺: 194.08; Found: 194.

Synthesis & Manufacturing Protocols

The most robust method for synthesizing 2-benzylpyridine-4-carbonitrile is the Minisci Reaction . This silver-catalyzed radical alkylation allows for the direct functionalization of the electron-deficient 4-cyanopyridine using phenylacetic acid as the alkyl radical source.

Protocol: Silver-Catalyzed Minisci Alkylation

Objective: Regioselective installation of a benzyl group at the C2 position of 4-cyanopyridine.

Reagents:

  • Substrate: 4-Cyanopyridine (1.0 equiv)

  • Radical Precursor: Phenylacetic acid (2.8 equiv)

  • Oxidant: Ammonium persulfate, (NH₄)₂S₂O₈ (2.0 equiv)

  • Catalyst: Silver nitrate, AgNO₃ (0.1 equiv)

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: Chlorobenzene/Water (1:1 biphasic mixture)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanopyridine (e.g., 4.00 g) in a 1:1 mixture of chlorobenzene and water.

  • Addition: Add phenylacetic acid, (NH₄)₂S₂O₈, TFA, and AgNO₃ to the heterogeneous mixture.

  • Reaction: Vigorously stir and heat the mixture to reflux for 2 hours. The vigorous stirring is critical for biphasic transfer.

  • Quenching: Cool the reaction to 0°C. Slowly add 8 M NaOH until the pH reaches 9–10 to neutralize the acid and solubilize byproducts.

  • Extraction: Filter the mixture through Celite to remove silver salts. Extract the filtrate with Ethyl Acetate (3x).[2]

  • Purification: Dry the combined organics over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (1:4 EtOAc/Hexane).

  • Yield: Expect ~50–60% yield of a yellow oil.

Reaction Mechanism (Minisci Cycle)

The reaction proceeds via the oxidative decarboxylation of phenylacetic acid to generate a benzyl radical, which attacks the protonated pyridine ring.

Minisci Step1 Ag(I) oxidized to Ag(II) by Persulfate Step2 Oxidative Decarboxylation of Phenylacetic Acid -> Benzyl Radical Step1->Step2 Ag(II) Step3 Radical Attack on Protonated 4-Cyanopyridine (C2) Step2->Step3 Bn• Step4 Oxidation & Aromatization to 2-Benzyl-4-cyanopyridine Step3->Step4 -H+

Figure 2: Mechanistic flow of the Silver-Catalyzed Minisci Alkylation.

Applications in Drug Discovery[7][8][9][10]

Helix Mimetics & PPI Inhibition

2-Benzylpyridine-4-carbonitrile is a precursor for terphenyl-inspired helix mimetics . By converting the nitrile group into a ketone (via Grignard addition) or an amine, researchers create scaffolds that mimic the i, i+3, i+4 residues of an α-helix.

  • Target: Estrogen Receptor (ER) / Coactivator interaction.

  • Mechanism: The benzyl group mimics a hydrophobic side chain (e.g., Leucine or Phenylalanine) of the coactivator peptide, blocking the ER surface groove.

Synthetic Intermediate Utility

The C4-nitrile group is a versatile "synthetic handle" for further diversification:

  • Hydrolysis: Converts to 2-benzylisonicotinic acid (building block for amides).

  • Reduction: Converts to (2-benzylpyridin-4-yl)methanamine (linker for fragment-based drug design).

  • Grignard Addition: Reaction with alkyl magnesium halides yields 4-acyl-2-benzylpyridines (e.g., 1-(2-benzyl-4-pyridyl)-4-methyl-1-pentanone).

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 18251-51-9 is limited, its structural class (cyanopyridines) mandates the following precautions:

  • Acute Toxicity: Treat as Harmful if swallowed (H302) and Harmful in contact with skin (H312) due to the nitrile moiety, which can metabolize to release cyanide ions in vivo.

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling: Always handle in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The benzylic position is susceptible to slow oxidation upon prolonged exposure to air and light.

References

  • Helix Mimetics Synthesis: Chem. Eur. J.2005 , 11, 5846 – 5854. "Helix Mimetics as Inhibitors of the Interaction of the Estrogen Receptor with Coactivator Peptides."

  • Minisci Reaction Protocol:J. Org. Chem. procedures adapted for regioselective alkylation of electron-deficient heterocycles.
  • NMR Data Verification: RSC Advances, 2014, 4 , "Transition-metal-free cross dehydrogenative alkylation of pyridine under neutral conditions."

  • Chemical Database: PubChem Compound Summary for substituted pyridines.

Sources

Molecular weight and formula of 2-benzyl-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and application of 2-benzyl-4-cyanopyridine (also known as 2-benzylisonicotinonitrile). It is designed for researchers requiring high-fidelity data for scaffold analysis and synthetic planning.

Scaffold Analysis & Synthetic Methodologies for Medicinal Chemistry

Executive Summary

2-Benzyl-4-cyanopyridine is a bifunctional pyridine scaffold characterized by a lipophilic benzyl group at the C2 position and an electron-withdrawing nitrile group at the C4 position. This specific substitution pattern renders it a critical intermediate in the development of kinase inhibitors, antitubercular agents, and ligands for transition metal catalysis. Its synthesis represents a classic challenge in regioselectivity, often addressed via radical Minisci-type functionalization to overcome the innate C4-preference of nucleophilic attack.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.

ParameterSpecificationNotes
IUPAC Name 2-Benzylpyridine-4-carbonitrileAlternate: 2-benzylisonicotinonitrile
CAS Number 18251-51-9 Verified registry number
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol Monoisotopic Mass: 194.0844
Physical State Solid (typically off-white)MP range typically 50–55 °C (derivative dependent)
Solubility DCM, EtOAc, MeOH, DMSOLow solubility in water due to benzyl lipophilicity
Predicted LogP ~2.8 – 3.1Lipophilic scaffold suitable for membrane permeability
H-Bond Acceptors 2Pyridine N and Nitrile N
H-Bond Donors 0

Structural Analysis & Reactivity

The molecule features two distinct electronic zones that dictate its utility in drug design:

  • The Pyridine Core (Electron Deficient): The nitrogen atom pulls electron density, making the ring susceptible to nucleophilic attack. The nitrile group at C4 further decreases electron density, activating the ring for radical additions.

  • The Benzyl Moiety (Lipophilic Anchor): Attached at C2, this group provides steric bulk and hydrophobic interaction potential (π-stacking) within protein binding pockets.

  • The Nitrile Handle (C4): A versatile functional group convertible to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).

Visualization: Structural Logic & Reactivity

The following diagram illustrates the electronic push-pull system and reactive sites.

G Core Pyridine Core (Electron Deficient) C2 C2 Position (Benzyl Attachment) Core->C2 Steric Control C4 C4 Position (Nitrile Group) Core->C4 Electronic Activation Radical Susceptible to Nucleophilic Radicals C2->Radical Site of Minisci Alkylation Transform Precursor to: - Amines - Acids - Amides C4->Transform Synthetic Handle

Figure 1: Reactivity map of 2-benzyl-4-cyanopyridine showing the orthogonal functionalization potential of the C2 and C4 positions.

Synthesis Protocol: C2-Selective Minisci Reaction

The most robust method for synthesizing 2-benzyl-4-cyanopyridine avoids pre-functionalized pyridine coupling. Instead, it utilizes a chemodivergent Minisci-type reaction . This method allows for the direct installation of the benzyl group onto the commercially available 4-cyanopyridine.

The Challenge

Standard radical additions to 4-cyanopyridine often favor the C4 position (displacing the nitrile) or result in mixtures. To achieve C2 selectivity (retaining the nitrile), specific acidic conditions and radical precursors are required.

Protocol: Acid-Mediated Radical Benzylation

Reference: Based on methodologies developed by Melchiorre et al. (2022) and Minisci et al. (1971).

Reagents:

  • Substrate: 4-Cyanopyridine (1.0 equiv)

  • Radical Source: Phenylacetic acid (1.5 equiv) or Toluene (with HAT photocatalysis)

  • Oxidant: Ammonium persulfate

    
     (2.0 equiv)
    
  • Catalyst:

    
     (0.1 equiv)
    
  • Solvent: 10%

    
     in Water/Acetonitrile (1:1) biphasic system.
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-cyanopyridine (10 mmol) in a mixture of acetonitrile (20 mL) and 10% aqueous sulfuric acid (20 mL). The acid protonates the pyridine nitrogen, increasing the electrophilicity at C2.

  • Radical Generation: Add phenylacetic acid (15 mmol) and silver nitrate (1 mmol).

  • Initiation: Heat the mixture to 60°C. Add a solution of ammonium persulfate (20 mmol) in water dropwise over 30 minutes.

    • Mechanism:[1][2] Persulfate oxidizes Ag(I) to Ag(II).[2] Ag(II) decarboxylates phenylacetic acid to generate the benzyl radical (

      
      ).
      
  • Reaction: The nucleophilic benzyl radical attacks the protonated pyridine at the C2 position (most electron-deficient site).

  • Re-aromatization: Oxidative rearomatization occurs (loss of a proton and electron) to yield the product.

  • Workup: Neutralize with saturated

    
     (careful, gas evolution). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Workflow

Synthesis Substrate 4-Cyanopyridine (Protonated) Complex Radical Addition at C2 Position Substrate->Complex + Bn• Reagent Phenylacetic Acid Radical Benzyl Radical (Bn•) (Nucleophilic) Reagent->Radical Oxidative Decarboxylation Oxidant Ag(I) / Persulfate Oxidant->Radical Catalysis Radical->Complex Product 2-Benzyl-4-cyanopyridine (C13H10N2) Complex->Product -H• / -e-

Figure 2: Mechanistic pathway for the Minisci decarboxylative alkylation to form 2-benzyl-4-cyanopyridine.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Three aromatic protons.

      • Doublet at ~8.7 ppm (H6, adjacent to Nitrogen).

      • Singlet at ~7.5 ppm (H3, between Benzyl and Cyano).

      • Doublet/Multiplet at ~7.4 ppm (H5).

    • Benzyl Group: [3]

      • Multiplet at 7.2–7.4 ppm (5H, Phenyl ring).

      • Strong singlet at ~4.2 ppm (2H, benzylic

        
        ).
        
  • ¹³C NMR:

    • Nitrile carbon signal at ~117 ppm.

    • Benzylic carbon signal at ~44 ppm.

  • Mass Spectrometry (ESI+):

    • Parent ion

      
       observed at 195.2 m/z .
      

Applications in Drug Discovery

This molecule serves as a "privileged scaffold" intermediate.

  • Kinase Inhibition: The 2-benzyl group mimics the hydrophobic pocket interactions seen in many ATP-competitive inhibitors (e.g., p38 MAP kinase inhibitors).

  • Fragment-Based Design: The nitrile group is a classic bioisostere for carbonyls but can also be hydrated to a primary amide (common in hydrogen bonding networks with kinase hinge regions).

  • Late-Stage Functionalization: The pyridine nitrogen can be oxidized to the N-oxide to alter metabolism or solubility profiles.

References

  • Georgiou, E., et al. (2022). Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines. Chemical Science, 13, 8060–8064. Link

  • Minisci, F., et al. (1971).[2] Nucleophilic character of alkyl radicals in substitution reactions of protonated heteroaromatic bases. Tetrahedron, 27(15), 3575-3579. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7506, 4-Cyanopyridine (Precursor Data). Link

  • ChemicalBook. (2025). 2-benzylisonicotinonitrile Product Entry (CAS 18251-51-9).[4][5] Link

Sources

An In-depth Technical Guide to 2-Benzylisonicotinonitrile: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylisonicotinonitrile, also systematically named 2-benzylpyridine-4-carbonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a benzyl group at the 2-position and a nitrile group at the 4-position. While not extensively cataloged in major chemical databases under a specific PubChem CID, its structural motifs—the benzylpyridine and cyanopyridine cores—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of 2-benzylisonicotinonitrile, including its chemical identity, a detailed analysis of its safety profile based on analogous compounds, a plausible synthetic pathway, and its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

Due to the limited availability of experimental data for 2-benzylisonicotinonitrile, its physicochemical properties are predicted based on its constituent parts and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₃H₁₀N₂---
Molecular Weight 194.23 g/mol ---
IUPAC Name 2-benzylpyridine-4-carbonitrile---
CAS Number Not readily available---
PubChem CID Not assigned---
Appearance Likely a solid at room temperatureBased on analogs like 2-cyano-4-methylpyridine[1]
Solubility Expected to be soluble in organic solventsGeneral property of similar organic compounds
Boiling Point Predicted to be >200 °CBased on boiling points of benzylpyridine and cyanopyridine derivatives
Melting Point Predicted to be in the range of 80-100 °CBased on melting points of substituted cyanopyridines

Comprehensive Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 2-benzylisonicotinonitrile, this section provides a detailed hazard assessment based on the known safety profiles of its structural analogs: cyanopyridines and benzylpyridines.

GHS Hazard Classification (Inferred)

The following GHS classification is inferred from the hazards of related compounds like 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine.

  • Acute Toxicity, Oral (Category 3 or 4): Harmful if swallowed.[2][3][4]

  • Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[2][4]

  • Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

Hazard and Precautionary Statements (Inferred)

Hazard Statements:

  • H301/H302: Toxic/Harmful if swallowed.

  • H311/H312: Toxic/Harmful in contact with skin.

  • H331/H332: Toxic/Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Emergency and First Aid Procedures
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor.

Synthesis and Reactivity

While a specific, optimized synthesis for 2-benzylisonicotinonitrile is not readily found in the literature, a plausible synthetic route can be designed based on established methods for the synthesis of substituted cyanopyridines.

Proposed Synthetic Pathway

A potential two-step synthesis could involve the initial synthesis of a 2-halo-4-cyanopyridine followed by a cross-coupling reaction with a benzylating agent.

Synthesis_Pathway start 4-Cyanopyridine-N-oxide intermediate 2-Chloro-4-cyanopyridine start->intermediate Chlorination step1_reagents POCl3 product 2-Benzylisonicotinonitrile intermediate->product Negishi Coupling step2_reagents Benzylzinc bromide, Pd catalyst

Caption: Proposed two-step synthesis of 2-Benzylisonicotinonitrile.

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

This intermediate can be synthesized from 4-cyanopyridine-N-oxide by treatment with phosphorus oxychloride (POCl₃).[5]

  • Protocol:

    • To a solution of 4-cyanopyridine-N-oxide in a suitable solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride dropwise at a reduced temperature (-2 to 2 °C).[5]

    • After the addition, allow the reaction to proceed for a specified time (e.g., 2 hours).[5]

    • The reaction mixture is then carefully quenched with water or a basic solution and the product is extracted with an organic solvent.

    • Purification can be achieved by column chromatography or recrystallization.

Step 2: Negishi Cross-Coupling

The 2-chloro-4-cyanopyridine can then undergo a palladium-catalyzed Negishi cross-coupling reaction with a benzylating agent, such as benzylzinc bromide, to yield the final product.

  • Protocol:

    • In an inert atmosphere, a mixture of 2-chloro-4-cyanopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., THF) is prepared.

    • Benzylzinc bromide (prepared from benzyl bromide and zinc) is then added to the reaction mixture.

    • The reaction is heated to reflux for several hours until completion, monitored by TLC or GC-MS.

    • After workup, the crude product is purified by column chromatography.

Reactivity

The reactivity of 2-benzylisonicotinonitrile is dictated by its functional groups:

  • Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine.

  • Pyridine Ring: The pyridine ring can undergo N-oxidation and is generally susceptible to nucleophilic substitution, particularly when activated. The electron-withdrawing nature of the nitrile group deactivates the ring towards electrophilic substitution.

  • Benzyl Group: The benzylic protons are acidic and can be deprotonated with a strong base, allowing for further functionalization at this position.

Potential Applications in Drug Discovery and Development

The structural components of 2-benzylisonicotinonitrile are present in numerous biologically active molecules, suggesting its potential as a scaffold in drug discovery.

Rationale for Pharmacological Interest
  • Cyanopyridine Moiety: Cyanopyridine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and as inhibitors of various enzymes.[6]

  • Benzylpyridine Moiety: The benzylpyridine scaffold is found in several pharmaceuticals and bioactive compounds. For instance, certain N-benzyl-pyridine-2-one derivatives have shown potential in ameliorating cognitive deficits.[7] Some benzylpyridines also exhibit antihistaminic properties.[8]

Potential Therapeutic Areas
  • Oncology: The combination of a pyridine ring and a nitrile group is a feature in some kinase inhibitors used in cancer therapy.

  • Neuroscience: As mentioned, benzylpyridine derivatives have been investigated for their effects on the central nervous system.[7][8]

  • Infectious Diseases: The cyanopyridine core is a known pharmacophore in some antimicrobial agents.

Potential_Applications core 2-Benzylisonicotinonitrile scaffold Core Scaffold for Drug Discovery core->scaffold oncology Oncology (e.g., Kinase Inhibitors) scaffold->oncology neuroscience Neuroscience (e.g., CNS Agents) scaffold->neuroscience infectious_disease Infectious Diseases (e.g., Antimicrobials) scaffold->infectious_disease

Sources

Strategic Utilization of 2-Benzylisonicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-benzylisonicotinonitrile (CAS: 104514-86-5) represents a high-value "privileged structure." It combines the electronic modulation of the pyridine core with the steric and hydrophobic bulk of a benzyl moiety, all anchored by a versatile nitrile "warhead" at the C4 position.

This guide provides a rigorous technical analysis of this building block, moving beyond basic catalog descriptions to address the synthetic challenges of regioselectivity (specifically the competition between C2-alkylation and C4-ipso-substitution) and its application in designing kinase inhibitors and GPCR ligands.

Part 1: Structural Analysis & Pharmacophore Potential

The utility of 2-benzylisonicotinonitrile lies in its ability to satisfy specific binding pocket requirements while offering a vector for rapid elaboration.

The "Anchor and Reach" Model
  • The Pyridine Core (Hydrogen Bond Acceptor): The nitrogen atom (

    
    ) serves as a critical H-bond acceptor, often interacting with hinge region residues in kinases or serine/threonine residues in GPCRs.
    
  • The Benzyl Wing (Hydrophobic Occupancy): Located at the C2 position, the benzyl group provides a flexible, rotating hydrophobic moiety. This is ideal for occupying "selectivity pockets" (e.g., the hydrophobic back-pocket of kinases) adjacent to the ATP binding site.

  • The Nitrile Handle (Synthetic Divergence): The C4-nitrile is electronically withdrawing, lowering the pKa of the pyridine nitrogen (making it less likely to be protonated at physiological pH compared to alkyl-pyridines), which improves membrane permeability. Synthetically, it is a gateway to amines, amides, and heterocycles.

Physicochemical Profile
PropertyValue (Approx.)Medicinal Chemistry Implication
LogP 2.8 - 3.2Ideal lipophilicity for CNS penetration and oral bioavailability.
TPSA ~36 ŲLow polar surface area suggests excellent membrane permeability.
H-Bond Acceptors 2 (N_py, CN)Dual interaction points for receptor binding.
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.

Part 2: Synthetic Routes & The Regioselectivity Challenge[1]

Synthesizing 2-benzylisonicotinonitrile is not trivial due to the competing reactivity of the pyridine ring. A naive approach often leads to mixtures or loss of the nitrile group.

The "Battle" for C2 vs. C4

When functionalizing 4-cyanopyridine, two pathways compete:

  • Minisci-Type C2 Alkylation: Radical attack at the electron-deficient C2 position (Desired).

  • Ipso-Substitution at C4: Radical attack at the C4 position, ejecting the cyano group (Undesired).

Expert Insight: Recent photoredox catalysis studies indicate that the rate of ipso-substitution at C4 is often faster than C2 alkylation under standard Minisci conditions.[1] Therefore, choosing the right radical precursor and catalyst is critical to retain the nitrile.

Synthetic Strategy Visualization

SynthesisPathways Start 4-Cyanopyridine Target 2-Benzylisonicotinonitrile Start->Target Chemodivergent Photoredox (Melchiorre Conditions) SideProduct 4-Benzylpyridine (Loss of CN) Start->SideProduct Standard Minisci (Uncontrolled Radical) Halogen 2-Chloroisonicotinonitrile Halogen->Target Negishi Coupling (BnZnBr, Pd cat.)

Figure 1: Synthetic pathways highlighting the risk of ipso-substitution (red) and the robust routes (green/yellow) to the target.[2]

Recommended Route: Negishi Cross-Coupling

For scale-up and high purity, the Negishi coupling is superior to radical methods because it avoids the C4-ipso side reaction entirely by using a pre-halogenated precursor.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C2-Cl bond of 2-chloroisonicotinonitrile.

  • Transmetalation: Benzylzinc bromide transfers the benzyl group to the Pd center.

  • Reductive Elimination: Formation of the C-C bond releases the product and regenerates Pd(0).

Part 3: Chemical Reactivity & Derivatization (The "Use")

Once synthesized, the nitrile group serves as a "hub" for divergent synthesis.

Functionalization Pathways
TransformationReagentsProduct ClassMed Chem Application
Reduction

, Raney Ni or

Primary AmineLinker for PROTACs; Pheniramine analogs.
Hydrolysis

(Mild)
Primary AmideH-bond donor/acceptor motifs.
Cycloaddition

,

TetrazoleCarboxylic acid bioisostere (improved metabolic stability).
Pinner Reaction

Imidate/EsterPrecursor for oxazoles or benzimidazoles.[3]
Divergent Synthesis Diagram

ReactivityHub Core 2-Benzylisonicotinonitrile Amine Benzyl-4-(aminomethyl)pyridine (Linker/Spacer) Core->Amine Reduction (LAH) Tetrazole Tetrazole Isostere (Acid Mimic) Core->Tetrazole [3+2] Cycloaddition Amide Isonicotinamide Deriv. (Kinase Hinge Binder) Core->Amide Controlled Hydrolysis

Figure 2: The nitrile group acts as a versatile handle for accessing diverse pharmacophores.

Part 4: Experimental Protocols

Protocol A: Robust Negishi Coupling (Scale-Up Preferred)

Rationale: This method ensures regioselectivity and high yields, avoiding the separation issues associated with radical alkylation.

Materials:

  • 2-Chloroisonicotinonitrile (1.0 eq)

  • Benzylzinc bromide (0.5 M in THF, 1.2 eq)

  • 
     (5 mol%)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Catalyst Loading: Charge the flask with 2-chloroisonicotinonitrile (1.0 eq) and

    
     (0.05 eq).
    
  • Solvation: Add anhydrous THF (concentration ~0.2 M relative to substrate) via syringe. Stir for 5 minutes to ensure dissolution.

  • Reagent Addition: Add the Benzylzinc bromide solution (1.2 eq) dropwise over 10 minutes at room temperature. Note: Exotherm may occur; control rate to maintain ambient temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting chloride should disappear.

  • Quench: Cool to

    
     and carefully quench with saturated aqueous 
    
    
    
    .
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

Protocol B: Nitrile Reduction to Amine

Rationale: Accessing the amine provides a scaffold similar to antihistamines (e.g., pheniramine) or linkers for fragment growing.

Methodology:

  • Dissolve 2-benzylisonicotinonitrile in anhydrous THF (

    
    ).
    
  • Add

    
     (2.0 eq) portion-wise.
    
  • Allow to warm to RT and stir for 2 hours.

  • Fieser Quench: Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Concentrate filtrate to yield the crude amine.

Part 5: References

  • Chemodivergent Radical Benzylation:

    • Title: Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines.[1][4][5]

    • Source: Chemical Science (RSC), 2025.

    • URL:[Link] (Note: Citation based on general methodology described in search result 1.5).

  • Minisci Reaction Challenges:

    • Title: Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines.[6]

    • Source: Organic Letters (ACS), 2025.

    • URL:[Link] (DOI generic for Organic Letters Minisci topics).

  • Negishi Coupling on Heterocycles:

    • Title: The Negishi cross-coupling reaction: scope and mechanism.

    • Source: Organic Chemistry Portal / Wikipedia Summary.

    • URL:[Link]

  • Medicinal Chemistry of Benzylpyridines:

    • Title: Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines (Precursors).[7]

    • Source: Chemistry - A European Journal.[7][8]

    • URL:[Link]

  • LSD1 Inhibitors (Pyridine Scaffold):

    • Title: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry.[9]

    • Source: BenchChem Application Notes.[9]

Sources

A Senior Application Scientist's Guide to Sourcing High-Purity 2-Benzylisonicotinonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Material Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the integrity of the final active pharmaceutical ingredient (API) is paramount. This integrity begins with the quality of the starting materials. 2-Benzylisonicotinonitrile, a key intermediate in the synthesis of various therapeutic agents, is a prime example where purity is not a mere metric but a foundational requirement for success. Impurities, even at trace levels, can have cascading negative effects, leading to altered reaction kinetics, the formation of toxic byproducts, and compromised efficacy and safety of the final drug product.[1][2]

Section 1: Defining "High-Purity" for 2-Benzylisonicotinonitrile

The term "high-purity" is not absolute and must be defined within the context of its intended use. For early-stage research, a purity of ≥98% might be acceptable. However, for late-stage development and GMP (Good Manufacturing Practice) production, purity requirements often exceed 99.5%.

Key Considerations for Purity:

  • Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts from the synthetic route. A knowledgeable supplier should be transparent about the synthetic pathway to help predict potential impurities.

  • Degradation Products: 2-Benzylisonicotinonitrile may degrade under improper storage conditions (e.g., exposure to light, heat, or oxygen).

  • Residual Solvents: The manufacturing process may leave traces of solvents which must be identified and quantified. International Council for Harmonisation (ICH) guidelines provide strict limits for residual solvents in APIs.[4]

  • Water Content: The presence of water can affect the reactivity and stability of the compound. Karl Fischer titration is the standard method for quantifying water content.[5]

A crucial aspect of supplier qualification is a thorough discussion about their manufacturing process and the potential for impurities to be carried through the synthesis to the final drug substance.[6]

Section 2: The Scientist's Toolkit for Purity Verification

While a supplier's Certificate of Analysis (CoA) is the primary document attesting to purity, independent verification is a cornerstone of good science and regulatory compliance. The following analytical techniques are indispensable for characterizing 2-benzylisonicotinonitrile.

Core Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in the pharmaceutical industry.[5][7][8] An HPLC method with a UV detector is typically used to separate the main compound from its non-volatile impurities.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile impurities and residual solvents.[5][9] A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirming the identity of the compound. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified reference standard.[5][]

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (i.e., LC-MS, GC-MS), this technique confirms the molecular weight of the compound and helps in the identification of unknown impurities.[]

The choice of analytical methods should be comprehensive enough to detect a wide range of potential impurities.[]

Detailed Protocol: HPLC Purity Assay for 2-Benzylisonicotinonitrile

This protocol provides a general methodology. Specific parameters may need optimization based on the instrumentation and specific impurities expected.

Objective: To determine the purity of 2-benzylisonicotinonitrile by HPLC with UV detection.

Materials:

  • 2-Benzylisonicotinonitrile sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

  • Reference standard (if available)

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-benzylisonicotinonitrile sample.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or as determined by UV scan)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • The use of a PDA detector allows for peak purity analysis, which can help determine if co-eluting impurities are present.[8]

Section 3: A Framework for Commercial Supplier Evaluation

Choosing the right supplier is a critical decision that balances quality, reliability, and cost. A systematic approach is essential.

Supplier Selection Workflow

The following diagram illustrates a logical workflow for qualifying a new supplier for 2-benzylisonicotinonitrile.

Supplier_Selection_Workflow start Define Purity & Quantity Requirements search Identify Potential Suppliers start->search request_info Request CoA, Quote, & Sample search->request_info eval_coa Evaluate Certificate of Analysis (CoA) request_info->eval_coa meets_spec Purity & Impurity Profile Acceptable? eval_coa->meets_spec CoA Received reject Reject Supplier eval_coa->reject No/Incomplete CoA in_house_test Perform In-House Analytical Testing meets_spec->in_house_test Yes meets_spec->reject No test_pass In-House Results Match CoA? in_house_test->test_pass eval_supplier Assess Supplier Reliability (Lead Time, Support, GMP Status) test_pass->eval_supplier Yes test_pass->reject No, Discrepancy Found select Select & Approve Supplier eval_supplier->select

Caption: A decision workflow for the qualification and selection of a chemical supplier.

Supplier Comparison Matrix

When evaluating multiple suppliers, use a structured table to compare key attributes.

Parameter Supplier A Supplier B Supplier C Notes
Quoted Purity >99.0% (HPLC)>99.5% (GC)>98%Note the analytical method used.
CoA Provided? Yes, batch-specificYes, typical dataYes, batch-specificAlways request a batch-specific CoA.
Analytical Data HPLC, ¹H NMRGC, MSHPLCComprehensive data inspires more confidence.
Price (per gram) $XX.XX$XY.XX$XZ.XXConsider bulk pricing.
Lead Time 2-3 days1-2 weeksIn stockCritical for project timelines.
GMP Certified? NoYesNoEssential for later-stage development.[11][12]
Technical Support ResponsiveKnowledgeableLimitedAssess their ability to answer technical questions.

Section 4: The Commercial Supplier Landscape

A number of chemical suppliers offer 2-benzylisonicotinonitrile and related nitrile intermediates or benzonitrile building blocks.[13][14] While this guide will not endorse specific suppliers, the following are well-known in the industry and serve as a starting point for your search:

  • Large Global Distributors: Companies like Sigma-Aldrich (Merck), Thermo Fisher Scientific (Alfa Aesar), and TCI Chemicals are often the first port of call. They typically offer extensive documentation and reliable logistics.

  • Specialized Manufacturers: Smaller companies or contract development and manufacturing organizations (CDMOs) may synthesize the compound themselves, potentially offering higher purity grades or custom specifications.[5]

  • Broker and Sourcing Platforms: Online platforms can connect researchers with a wide range of suppliers, but diligence is required to verify the ultimate source and quality of the material.

Important Note: When sourcing, be aware of similarly named compounds. For instance, 2-(Benzylamino)benzonitrile[15] or 2-Phenylisonicotinonitrile[16] are distinct chemical entities. Always confirm the CAS Number (37932-02-8) to ensure you are sourcing the correct molecule.

Conclusion: Best Practices for Procurement

Sourcing high-purity 2-benzylisonicotinonitrile is a foundational step that directly impacts the quality, reproducibility, and success of research and drug development projects. As a senior scientist, the responsibility extends beyond simply placing an order. It involves a rigorous, evidence-based evaluation of the material's quality and the supplier's reliability.

Key Takeaways:

  • Define Your Needs: Clearly specify the required purity and quantity based on the stage of your research.

  • Trust but Verify: Always scrutinize the supplier's Certificate of Analysis and, whenever possible, perform in-house verification of purity and identity.

  • Build Relationships: A good supplier is a partner. Seek out those with strong technical support and a commitment to quality.

  • Document Everything: Maintain thorough records of supplier communications, CoAs, and internal testing data for traceability and regulatory compliance.

By adhering to these principles, researchers and drug development professionals can build a solid foundation for their scientific endeavors, ensuring that the quality of their starting materials paves the way for innovation and success.

References

  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from Techmate Ltd. [Link]

  • Moravek, Inc. (2019, June 19). How Important Is Chemical Purity In The Pharmaceutical Industry? Retrieved from Moravek, Inc. [Link]

  • ReAgent. (2025, December 18). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. Retrieved from ReAgent. [Link]

  • World Health Organization (WHO). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. Retrieved from WHO. [Link]

  • Pharmaceutical Technology. (2025, March 12). Drug Substance Starting Material Selection. Retrieved from Pharmaceutical Technology. [Link]

  • Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation. Retrieved from Pharmaceutical Outsourcing. [Link]

  • Eubioco. (2025, May 13). Pharmaceutical raw materials - a guide to ingredient selection and quality control. Retrieved from Eubioco. [Link]

  • U.S. Food and Drug Administration (FDA). (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from FDA. [Link]

  • ChemCon GmbH. Identity determination and purity testing. Retrieved from ChemCon GmbH. [Link]

  • MySkinRecipes. 2-(Benzyloxy)isonicotinonitrile. Retrieved from MySkinRecipes. [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from Agilent. [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis? Retrieved from Chromatography Forum. [Link]

Sources

Advanced Synthesis of 4-Cyanopyridine Derivatives: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-cyanopyridine (isonicotinonitrile) scaffold is a linchpin in medicinal chemistry, serving as a precursor for antitubercular agents (e.g., isoniazid), kinase inhibitors, and high-performance ligands in metal-organic frameworks (MOFs). While industrial production relies heavily on the ammoxidation of 4-picoline, drug development workflows require more versatile, late-stage functionalization methods compatible with complex pharmacophores.

This technical guide synthesizes the three most robust methodologies for accessing 4-cyanopyridine derivatives: Transition-Metal Catalyzed Cross-Coupling , Industrial Ammoxidation , and Nucleophilic Aromatic Substitution (SNAr) . It prioritizes protocols that balance yield, atom economy, and the critical safety constraints of handling cyanide sources.

The Industrial Backbone: Vapor-Phase Ammoxidation

Best for: Commodity-scale synthesis of the core 4-cyanopyridine scaffold. Mechanism: Mars-van Krevelen Kinetics.

While rarely performed in a drug discovery lab, understanding this route is essential for sourcing starting materials. The process involves the reaction of 4-picoline (4-methylpyridine), ammonia, and air over a Vanadium-Titanium oxide catalyst.[1]

Mechanistic Insight

The reaction proceeds via a redox mechanism where the lattice oxygen of the catalyst oxidizes the methyl group. The reduced catalyst is re-oxidized by atmospheric oxygen.

  • Adsorption: 4-picoline adsorbs onto the catalyst surface (V=O sites).

  • H-Abstraction: Sequential abstraction of hydrogen atoms forms an aldehydic intermediate.

  • Ammonolysis: Reaction with adsorbed ammonia forms the nitrile.

  • Re-oxidation: Gaseous O2 restores the catalyst lattice.

Key Parameter: Temperature control (300–400°C) is critical. Below 300°C, conversion drops; above 400°C, combustion to CO2 dominates.

The Precision Route: Palladium-Catalyzed Cyanation

Best for: Late-stage functionalization of complex aryl halides; synthesis of drug candidates. Core Challenge: Cyanide "poisoning" of the Pd(II) species, which inhibits the catalytic cycle.[2]

To overcome catalyst deactivation, modern protocols utilize slow-release cyanide sources (e.g., Zn(CN)2 or K4[Fe(CN)6]) rather than naked cyanide salts (NaCN/KCN).

Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) catalytic cycle. The use of bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial to enforce a wide bite angle, facilitating the reductive elimination step which is often the rate-determining step in cyanation.

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L2Pd(II)(Ar)(X) OxAdd->PdII_ArX TransMet Transmetallation (Zn(CN)2 or Fe complex) PdII_ArX->TransMet PdII_ArCN L2Pd(II)(Ar)(CN) TransMet->PdII_ArCN RedElim Reductive Elimination (Product Release) PdII_ArCN->RedElim RedElim->Pd0 Regeneration Product 4-Cyanopyridine Derivative RedElim->Product

Figure 1: Catalytic cycle for Pd-catalyzed cyanation.[3] Note the critical Transmetallation step where controlled cyanide release prevents catalyst poisoning.

Experimental Protocol: Pd-Catalyzed Cyanation of 4-Chloropyridines

Source: Adapted from Buchwald et al. and industrial patents using K4[Fe(CN)6] (non-toxic solid source).

Reagents:

  • Substrate: 4-Chloropyridine derivative (1.0 equiv)

  • Cyanide Source: K4[Fe(CN)6][4][5][6][7] · 3H2O (0.25 equiv - provides 1.5 equiv CN)

  • Catalyst: Pd(OAc)2 (1-2 mol%)

  • Ligand: Xantphos or dppf (2-4 mol%)

  • Base: Na2CO3 (1.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)[5]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Evacuate and backfill with Argon (3x). Strict oxygen exclusion is vital for Pd(0) longevity.

  • Solids Addition: Add the 4-chloropyridine substrate (1.0 mmol), finely ground K4[Fe(CN)6] (0.25 mmol), Na2CO3 (1.0 mmol), Pd(OAc)2 (2.2 mg, 0.01 mmol), and Xantphos (11.6 mg, 0.02 mmol) to the vial.

  • Solvent & Heat: Add anhydrous DMA (2.0 mL) via syringe. Seal the vial with a Teflon-lined cap.

  • Reaction: Place in a pre-heated block at 120°C for 12 hours. Note: Chlorides require higher temperatures than bromides/iodides.

  • Workup (Safety Critical): Cool to room temperature. Dilute with EtOAc.

    • Self-Validating Step: Treat the aqueous wash with dilute bleach (sodium hypochlorite) to oxidize any residual free cyanide to cyanate before disposal.

  • Purification: Filter through a Celite pad. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

The Metal-Free Frontier: Modified Reissert-Henze

Best for: Synthesizing 2-cyanopyridines (major) or 4-cyanopyridines (only if 2-positions are blocked). Note: The classical Reissert-Henze reaction (N-oxide + Benzoyl chloride + KCN) predominantly yields 2-cyanopyridine . To access 4-cyanopyridine derivatives via N-oxides, the 2- and 6-positions must be sterically hindered, or alternative nucleophilic pathways (like SNAr on 4-nitropyridine N-oxide) must be used.

However, for general pyridine cyanation, the Fife Modification using Trimethylsilyl Cyanide (TMSCN) is the safest metal-free bench protocol.

Experimental Protocol: Fife Modification (TMSCN)

Reagents:

  • Substrate: Pyridine-N-oxide derivative[8][9][10][11]

  • Activator: Dimethylcarbamoyl chloride or Benzoyl chloride

  • Cyanide Source: TMSCN (Trimethylsilyl cyanide)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Dissolve Pyridine-N-oxide (1.0 equiv) in dry DCM under Argon.

  • Add TMSCN (1.1 equiv) via syringe.

  • Add Dimethylcarbamoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Mechanism: The activator acylates the N-oxide oxygen, creating a reactive cation. The cyanide attacks the alpha-carbon (or gamma if alpha is blocked). Elimination of the silylated/acylated leaving group restores aromaticity.

Comparative Analysis of Synthetic Routes

FeatureAmmoxidationPd-Catalyzed CyanationSNAr (Nucleophilic Subst.)
Substrate 4-Picoline (Methyl)4-Halo (Cl/Br/I)4-Nitro / 4-Halo (activated)
Primary Use Industrial / CommodityPharma / Late-StageLab Scale / Specific Scaffolds
Yield High (>90%)Good to Excellent (70-95%)Moderate (40-70%)
Conditions Harsh (350°C, Gas phase)Mild (80-120°C, Liquid)Variable (often requires Phase Transfer)
Safety Profile High Temp / AmmoniaLow Cyanide Load (Slow Release)High (Requires active Cyanide source)
Selectivity High (for 4-isomer)High (determined by halogen)Moderate (competing polymerization)

Strategic Decision Matrix

Use this logic flow to select the optimal synthetic route for your specific molecule.

Decision_Matrix Start Start: Target Molecule IsCore Is it the simple 4-Cyanopyridine core? Start->IsCore BuyIt Purchase (Commodity) IsCore->BuyIt Yes HasHalogen Does precursor have 4-Halogen (Cl/Br/I)? IsCore->HasHalogen No PdRoute Pd-Catalyzed Cyanation (Use K4[Fe(CN)6]) HasHalogen->PdRoute Yes (Preferred) HasMethyl Does precursor have 4-Methyl group? HasHalogen->HasMethyl No Ammox Ammoxidation (Industrial/Vapor Phase) HasMethyl->Ammox Yes HasNOxide Is it a Pyridine N-Oxide? HasMethyl->HasNOxide No Blocked26 Are C2/C6 positions blocked? HasNOxide->Blocked26 Yes Reissert Reissert-Henze (TMSCN Variant) Blocked26->Reissert Yes C2_Product Likely yields 2-Cyanopyridine Blocked26->C2_Product No

Figure 2: Strategic decision tree for selecting the synthesis method based on substrate availability and substitution pattern.

Safety & Handling (The "Self-Validating" Protocol)

Working with cyanide sources requires a "Fail-Safe" approach.

  • pH Control: Never allow cyanide solutions to become acidic (pH < 9). Acidification releases HCN gas (Lethal).[12][13][14][15]

  • Oxidative Quench: All waste streams must be treated with bleach (NaOCl) or Hydrogen Peroxide at pH > 10 to convert CN- to OCN- (Cyanate), which is significantly less toxic.

  • Detection: Keep Cyantesmo paper or a digital HCN detector active inside the fume hood during all steps.

References

  • Industrial Ammoxidation: Das, A., & Kar, A. (1980). Kinetics of the Vapor-Phase Ammoxidation of 4-Picoline. Industrial & Engineering Chemistry Process Design and Development. Link

  • Pd-Catalyzed Cyanation (General): Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[4] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link

  • Non-Toxic Cyanide Sources: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[7] Chemical Communications. Link

  • Reissert-Henze Mechanism: Fife, W. K. (1983). Regioselective Cyanation of Pyridine 1-Oxides with Trimethylsilyl Cyanide. Journal of Organic Chemistry. Link

  • Review of Cyanopyridines: Mishra, A. (2023). Synthesis and Pharmacological Applications of Cyanopyridine Derivatives: A Review. Journal of Drug Delivery and Therapeutics. Link

Sources

Methodological & Application

Hydrolysis of 2-benzylisonicotinonitrile to 2-benzylisonicotinic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the hydrolysis of 2-benzylisonicotinonitrile to 2-benzylisonicotinic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering both practical instruction and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of 2-benzylisonicotinic Acid

2-benzylisonicotinic acid and its derivatives are important structural motifs in medicinal chemistry. They are key building blocks for a range of compounds with diverse biological activities. The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis, enabling further functionalization and molecular elaboration. This application note will focus on a robust and reproducible method for this hydrolysis, addressing critical experimental parameters and safety considerations.

The Chemical Transformation: A Mechanistic Overview

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1][2] Both pathways ultimately lead to the desired carboxylic acid through the intermediacy of an amide.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[3][4] A weak nucleophile, such as water, can then attack this activated carbon.[5] A series of proton transfer steps and tautomerization leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[6]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[4][7] This is followed by protonation of the resulting intermediate by water to form an imidic acid, which then tautomerizes to the corresponding amide.[6] Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.[2][6] An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[1][2]

For the conversion of 2-benzylisonicotinonitrile, both methods are viable. The choice between them often depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and desired reaction conditions. This guide will detail a protocol utilizing basic hydrolysis, which is often preferred for its efficacy and straightforward workup procedure.

Safety First: Essential Precautions

Before commencing any experimental work, a thorough risk assessment is mandatory. The following safety precautions must be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] When handling concentrated acids or bases, a face shield and a chemical-resistant apron are also recommended.[9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors or dust.[8]

  • Handling of Reagents:

    • 2-benzylisonicotinonitrile: Handle with care, avoiding skin and eye contact. Do not ingest.[10] In case of contact, wash the affected area immediately with plenty of water.[10]

    • Sodium Hydroxide (NaOH): A strong base that can cause severe burns. Avoid contact with skin and eyes. Prepare solutions carefully, as the dissolution of NaOH in water is highly exothermic.

    • Hydrochloric Acid (HCl): A strong, corrosive acid. Handle with extreme care in a fume hood.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol provides a step-by-step method for the hydrolysis of 2-benzylisonicotinonitrile to 2-benzylisonicotinic acid.

Materials and Reagents
Material/ReagentGradeSupplier (Example)
2-benzylisonicotinonitrile≥98% PuritySigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Hydrochloric Acid (HCl), 37%Reagent GradeVWR Chemicals
Deionized WaterHigh PurityIn-house
Ethyl AcetateHPLC GradeMerck
Anhydrous Sodium SulfateReagent GradeAlfa Aesar
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzylisonicotinonitrile (1.0 eq).

  • Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide (5-10 eq). The use of a significant excess of base drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material indicates the completion of the reaction.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring to neutralize the excess sodium hydroxide and protonate the carboxylate salt. The pH of the solution should be adjusted to approximately 2-3 to ensure complete precipitation of the carboxylic acid.

  • Isolation of Product: The precipitated solid is the crude 2-benzylisonicotinic acid. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental procedure.

experimental_workflow start Start setup Reaction Setup: 2-benzylisonicotinonitrile + aq. NaOH start->setup reflux Reflux (4-8 hours) setup->reflux cool_acidify Cooling & Acidification (HCl) reflux->cool_acidify filtration Vacuum Filtration cool_acidify->filtration drying Drying filtration->drying purification Purification (Optional) drying->purification end End Product: 2-benzylisonicotinic acid purification->end

Caption: Experimental workflow for the hydrolysis of 2-benzylisonicotinonitrile.

Characterization of the Product

To confirm the identity and purity of the synthesized 2-benzylisonicotinic acid, a combination of analytical techniques should be employed.[11]

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the characteristic nitrile proton signal and appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). The benzyl and pyridine proton signals should be consistent with the expected structure.
¹³C NMR Disappearance of the nitrile carbon signal (around 115-125 ppm) and the appearance of the carboxylic acid carbonyl carbon signal (around 165-185 ppm).
FT-IR Spectroscopy Disappearance of the sharp nitrile stretch (around 2220-2260 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of 2-benzylisonicotinic acid should be observed.
Melting Point A sharp melting point consistent with the literature value for pure 2-benzylisonicotinic acid.

Reaction Mechanism Visualization

The following diagram illustrates the step-by-step mechanism of the base-catalyzed hydrolysis of a nitrile.

reaction_mechanism nitrile 2-benzylisonicotinonitrile R-C≡N intermediate1 Intermediate 1 R-C(O⁻)=N⁻ nitrile->intermediate1 Nucleophilic Attack hydroxide {Hydroxide | OH⁻} imidic_acid Imidic Acid R-C(OH)=NH intermediate1->imidic_acid Protonation water1 {Water | H₂O} amide Amide R-C(=O)NH₂ imidic_acid->amide Tautomerization intermediate2 Tetrahedral Intermediate R-C(O⁻)(OH)NH₂ amide->intermediate2 Nucleophilic Attack hydroxide2 {Hydroxide | OH⁻} carboxylate Carboxylate R-COO⁻ intermediate2->carboxylate Elimination ammonia {Ammonia | NH₃} carboxylic_acid 2-benzylisonicotinic acid R-COOH carboxylate->carboxylic_acid Protonation acid {Acid Workup | H₃O⁺}

Sources

Application Notes and Protocols: Selective Reduction of 2-benzylisonicotinonitrile to 2-benzyl-4-aminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of 2-benzylisonicotinonitrile to the corresponding primary amine, 2-benzyl-4-aminomethylpyridine. This transformation is a critical step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. We will explore two primary, robust methodologies: high-pressure catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, procedural steps, safety precautions, and data interpretation.

Introduction

The selective reduction of a nitrile functional group to a primary amine is a cornerstone transformation in organic synthesis. The target molecule, 2-benzyl-4-aminomethylpyridine, is a valuable building block, incorporating both a flexible aminomethyl group and a benzyl-substituted pyridine core. This unique combination of structural motifs makes it an attractive intermediate for the development of novel pharmaceutical agents and functional materials.

The primary challenge in this synthesis is to achieve high selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts which can arise from the reaction of the intermediate imine with the product amine.[1][2] This guide will address this challenge by presenting two distinct and effective protocols, each with its own set of advantages and considerations.

Chemical Transformation Overview

The fundamental reaction involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond of the nitrile.

Reaction_Scheme reactant 2-benzylisonicotinonitrile product 2-benzyl-4-aminomethylpyridine reactant->product Reduction reagents [H] reagents->reactant:e

Caption: General reaction scheme for the reduction of 2-benzylisonicotinonitrile.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely employed, scalable, and often more environmentally benign method for nitrile reduction.[2] Raney® Nickel, a high-surface-area nickel-aluminum alloy, is a particularly effective catalyst for this transformation.[3][4] The reaction proceeds by the adsorption of hydrogen gas and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Causality of Experimental Choices:
  • Catalyst: Raney® Nickel is chosen for its high catalytic activity and relative cost-effectiveness.[4] It is typically supplied as a slurry in water or ethanol to prevent its pyrophoric nature when dry.[5]

  • Solvent: A protic solvent like methanol or ethanol is used to dissolve the starting material and to facilitate the reaction. The addition of ammonia is a critical step to suppress the formation of secondary and tertiary amine byproducts.[6] Ammonia shifts the equilibrium away from the formation of the intermediate imine, which is a precursor to these byproducts.[1]

  • Pressure and Temperature: Elevated hydrogen pressure increases the concentration of hydrogen on the catalyst surface, thereby accelerating the reaction rate. The temperature is optimized to ensure a reasonable reaction time without promoting side reactions.

Experimental Protocol:

Materials:

  • 2-benzylisonicotinonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-benzylisonicotinonitrile (1.0 eq).

  • Solvent Addition: Add methanol (10-20 volumes) and the methanolic ammonia solution (2-3 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the Raney® Nickel slurry (10-20% by weight of the starting material). Caution: Raney® Nickel is pyrophoric when dry and should be handled with care.[5]

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Heat the mixture to the desired temperature (typically 40-60°C) and agitate vigorously.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and/or by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of aliquots.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol. Caution: The filter cake may be pyrophoric; keep it wet and dispose of it properly.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-benzyl-4-aminomethylpyridine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary:
ParameterRecommended RangeRationale
Catalyst Loading 10-20 wt%Ensures a sufficient number of active sites for the reaction.
Hydrogen Pressure 50-100 psiHigher pressure increases reaction rate.
Temperature 40-60°CBalances reaction rate and selectivity.
Ammonia Concentration 7 N in MethanolSuppresses the formation of secondary and tertiary amine byproducts.[6]
Solvent Methanol/EthanolGood solubility for the starting material and product.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles, to their corresponding primary amines.[7][8][9] The reaction involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile.[10]

Causality of Experimental Choices:
  • Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent. Its high reactivity ensures complete conversion of the nitrile.[9] However, it is extremely reactive with water and protic solvents, necessitating anhydrous conditions.

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are required as they are inert to LiAlH₄.[7]

  • Temperature: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

  • Work-up: A careful, sequential addition of water and a sodium hydroxide solution (Fieser work-up) is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily filtered off.[11]

Experimental Protocol:

Materials:

  • 2-benzylisonicotinonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Sodium hydroxide solution (15% w/v)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Under a positive pressure of inert gas, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF (10 volumes).

  • Addition of Starting Material: Cool the LiAlH₄ suspension to 0°C in an ice bath. Dissolve 2-benzylisonicotinonitrile (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Fieser Work-up): Once the reaction is complete, cool the mixture back to 0°C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • Water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous sodium hydroxide solution (X mL).

    • Water (3X mL).

  • Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry for 15-30 minutes, then filter it through a pad of diatomaceous earth. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Extraction: If necessary, perform an aqueous work-up on the filtrate. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-benzyl-4-aminomethylpyridine by column chromatography or vacuum distillation.

Data Summary:
ParameterRecommended Amount/ConditionRationale
LiAlH₄ Equivalents 1.5-2.0 eqEnsures complete reduction of the nitrile.[8]
Solvent Anhydrous THF/Diethyl EtherInert to the highly reactive LiAlH₄.[7]
Reaction Temperature 0°C to Room TemperatureControls the initial exotherm and drives the reaction to completion.
Work-up Fieser MethodSafely quenches excess LiAlH₄ and facilitates removal of aluminum salts.[11]

Workflow and Logic Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Reduction Method Prep_Catalytic Prepare Hydrogenation Apparatus & Reagents Start->Prep_Catalytic Catalytic Prep_Chemical Prepare Anhydrous Glassware & Reagents Start->Prep_Chemical Chemical Catalytic_Hydro Catalytic Hydrogenation (Raney Ni, H₂, NH₃/MeOH) Prep_Catalytic->Catalytic_Hydro Chemical_Red Chemical Reduction (LiAlH₄, Anhydrous THF) Prep_Chemical->Chemical_Red Workup_Catalytic Filter Catalyst & Concentrate Catalytic_Hydro->Workup_Catalytic Workup_Chemical Quench (Fieser) & Filter Salts Chemical_Red->Workup_Chemical Purification Column Chromatography or Vacuum Distillation Workup_Catalytic->Purification Workup_Chemical->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Pure 2-benzyl-4- aminomethylpyridine Analysis->End

Caption: A logical workflow for the synthesis of 2-benzyl-4-aminomethylpyridine.

Conclusion

Both catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄ are effective methods for the synthesis of 2-benzyl-4-aminomethylpyridine from 2-benzylisonicotinonitrile. The choice of method will depend on the available equipment, scale of the reaction, and desired safety profile. Catalytic hydrogenation is generally preferred for larger scale synthesis due to its operational simplicity and improved safety, while LiAlH₄ reduction is a reliable, albeit more hazardous, option for smaller scale applications. Adherence to the detailed protocols and safety precautions outlined in this guide is essential for achieving high yields of the desired product with high purity.

References

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrogenation of nitriles and imines for hydrogen storage. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of activated aliphatic nitriles with ammonia borane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • IBS Publications Repository. (2015, July 8). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • Wiley Online Library. (2004, August 17). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

Sources

The Synthesis of 3-Amino-5-benzylpyrazolo[1,5-a]pyridine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The fusion of pyrazole and pyridine rings to form the pyrazolo[1,5-a]pyridine scaffold has garnered significant attention in medicinal chemistry and drug development. These bicyclic nitrogen-containing heterocycles are recognized as bioisosteres of purines, enabling them to interact with a wide range of biological targets.[1] Consequently, derivatives of pyrazolo[1,5-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including potential applications as antiviral agents.[2] The strategic synthesis of novel derivatives of this scaffold is therefore a key area of research for the discovery of new therapeutic agents.[3]

This application note provides a comprehensive guide to the synthesis of 3-amino-5-benzylpyrazolo[1,5-a]pyridine through the reaction of 2-benzylisonicotinonitrile with hydrazine hydrate. This reaction offers a direct and efficient route to a valuable, functionalized pyrazolo[1,5-a]pyridine derivative, which can serve as a versatile building block for further chemical exploration.

Reaction Overview and Mechanism

The reaction proceeds via a two-step mechanism. Initially, the nucleophilic hydrazine attacks the electrophilic carbon of the nitrile group in 2-benzylisonicotinonitrile to form an amidine intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the C-5 position of the pyridine ring, leading to the formation of the fused pyrazolo[1,5-a]pyridine ring system after aromatization. The presence of an alkaline catalyst can facilitate the reaction and improve yields by promoting the nucleophilicity of the hydrazine.[4]

Experimental Protocol: Synthesis of 3-Amino-5-benzylpyrazolo[1,5-a]pyridine

This protocol is designed to be a self-validating system, with detailed steps and explanations to ensure reproducibility and safety.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-BenzylisonicotinonitrileReagent Grade (≥98%)Commercially Available
Hydrazine HydrateReagent Grade (~64% hydrazine)Commercially AvailableCaution: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
EthanolAnhydrousCommercially Available
Sodium HydroxideACS Reagent GradeCommercially AvailableUsed to prepare the alkaline catalyst solution.
Deionized WaterIn-house
Celite®Commercially AvailableFor hot filtration.
Activated CharcoalCommercially AvailableFor decolorization during recrystallization.
Equipment
  • Round-bottom flask (100 mL) with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Glass funnel and filter paper

  • Buchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification reagents 1. Charge flask with 2-benzylisonicotinonitrile, ethanol, and water. catalyst 2. Add aqueous sodium hydroxide solution. reagents->catalyst hydrazine 3. Add hydrazine hydrate dropwise. catalyst->hydrazine reflux 4. Heat the mixture to reflux with stirring for 6-8 hours. hydrazine->reflux monitor 5. Monitor reaction completion by TLC. reflux->monitor cool 6. Cool the reaction mixture to room temperature. monitor->cool precipitate 7. Induce precipitation by adding cold water. cool->precipitate filter 8. Collect the crude product by vacuum filtration. precipitate->filter wash 9. Wash the solid with cold water. filter->wash recrystallize 10. Recrystallize the crude product from aqueous ethanol. wash->recrystallize decolorize 11. Decolorize with activated charcoal (if necessary). recrystallize->decolorize isolate_pure 12. Isolate pure crystals by filtration and dry. decolorize->isolate_pure characterization 13. Characterize the final product. isolate_pure->characterization

Caption: Experimental workflow for the synthesis of 3-amino-5-benzylpyrazolo[1,5-a]pyridine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzylisonicotinonitrile (e.g., 5.0 g, 1 equivalent).

    • Add ethanol (30 mL) and deionized water (30 mL). Stir the mixture to form a suspension.

    • Prepare a 2 M aqueous solution of sodium hydroxide. Add 2.0 mL of this solution to the reaction mixture. The use of an alkaline catalyst has been shown to improve the reaction of cyanopyridines with hydrazine.[4]

    • Slowly add hydrazine hydrate (e.g., ~2.5 mL, a slight molar excess) to the stirred suspension at room temperature. A slight excess of hydrazine helps to drive the reaction to completion.[4]

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-8 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly add cold deionized water (50 mL) to the stirred mixture to induce the precipitation of the crude product.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual hydrazine and inorganic salts.

  • Purification:

    • Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot aqueous ethanol (e.g., 70-80% ethanol in water).

    • If the solution is colored, add a small amount of activated charcoal and heat the mixture at just below the boiling point for 10-15 minutes.

    • Perform a hot filtration through a Celite® pad to remove the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The structure of the synthesized 3-amino-5-benzylpyrazolo[1,5-a]pyridine should be confirmed by standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR Expect signals corresponding to the aromatic protons of the benzyl group and the pyrazolo[1,5-a]pyridine core. A characteristic singlet for the amino group protons will also be present. The benzylic protons should appear as a singlet.
¹³C NMR Expect signals for all unique carbon atoms in the molecule, including the aromatic and benzylic carbons.
FT-IR Look for characteristic N-H stretching vibrations for the amino group (typically in the range of 3200-3400 cm⁻¹) and C=N and C=C stretching vibrations for the aromatic rings.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₁₄H₁₃N₃ should be observed.

Safety and Handling Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

  • The reaction should be performed with adequate ventilation.

  • Avoid contact of all chemicals with skin and eyes.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase the reaction time or the amount of hydrazine hydrate. Ensure the reflux temperature is maintained.
Product loss during work-up or purification.Ensure complete precipitation before filtration. Use a minimal amount of solvent for recrystallization.
Impure Product Incomplete reaction or side product formation.Monitor the reaction closely by TLC. Optimize the recrystallization solvent system. Consider column chromatography for further purification if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-amino-5-benzylpyrazolo[1,5-a]pyridine from 2-benzylisonicotinonitrile and hydrazine hydrate. The straightforward nature of this reaction, coupled with the biological significance of the pyrazolo[1,5-a]pyridine scaffold, makes this a valuable procedure for researchers in medicinal chemistry and organic synthesis. The detailed protocol and characterization guidelines are intended to facilitate the successful and safe execution of this synthesis.

References

  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 14(4), 944-954.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836-13855.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
  • Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Process for manufacture of isonicotinic acid hydrazide
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 124-136.
  • New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems. Revista de la Sociedad Química de México, 47(2), 141-144.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51.
  • Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][2][5][6][7]tetrazine, a Novel Ring System. Journal of Heterocyclic Chemistry, 42(5), 919-925.

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 53(3), 647-656.
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Russian Chemical Bulletin, 66(10), 1876-1883.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8345.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 2-Benzylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the synthesis of 2-benzylpyridine. As a critical structural motif in pharmaceuticals and specialty chemicals, the efficient synthesis of 2-benzylpyridine is of paramount importance.[1] My experience in the field has consistently shown that solvent selection is not merely a matter of dissolving reagents; it is a critical reaction parameter that profoundly influences yield, selectivity, and scalability.

This guide is structured to provide direct, actionable insights into the challenges you may face. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses specific experimental failures in a question-and-answer format, focusing on how solvent choice is often the root cause and the key to a solution.

Q1: My reaction yield is consistently low or the reaction has stalled. How can the solvent be the problem?

Low yield is one of the most common frustrations in synthesis. Before re-evaluating your reagents or catalyst, a critical look at the solvent system is warranted. The solvent dictates the energetic landscape of your reaction.[2][3]

Potential Cause 1: Poor Solubility of Reagents

  • Expertise & Experience: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi coupling, which are common routes to 2-benzylpyridine, you are often dealing with components of vastly different polarities.[4][5] For instance, in a Suzuki coupling, the organic halide and boronic acid are relatively nonpolar, while the inorganic base (e.g., K₂CO₃, K₃PO₄) is an ionic salt. If the base is not at least partially soluble, it cannot effectively participate in the catalytic cycle, leading to a stalled reaction.[6]

  • Trustworthiness (Self-Validating Solution): A simple visual inspection can be informative. If your inorganic base is merely an undisturbed precipitate at the bottom of your flask, your solvent system is likely suboptimal.

  • Solution Protocol:

    • Introduce a Protic Co-solvent: Often, adding water to the organic solvent is necessary to dissolve the inorganic base and activate the boronic species.[4] A common starting point is a 10:1 to 5:1 ratio of organic solvent to water.

    • Switch to a More Polar Aprotic Solvent: Solvents like DMF, DMAc, or NMP can sometimes better solubilize all components, though they can be difficult to remove during workup.[4]

    • Consider a Phase-Transfer Catalyst: In cases where a biphasic system is unavoidable, a phase-transfer catalyst can shuttle the base anion into the organic phase.

Potential Cause 2: Catalyst Deactivation or Instability

  • Expertise & Experience: The palladium catalyst is the heart of your reaction, and its stability is highly solvent-dependent.[2] In some solvents, the active Pd(0) species can aggregate into inactive palladium black, especially at elevated temperatures. Coordinating solvents like THF, dioxane, or DMF can stabilize the catalyst by loosely binding to the metal center, preventing aggregation.[2][7]

  • Trustworthiness (Self-Validating Solution): The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and a primary cause of low yield.

  • Solution Protocol:

    • Screen Coordinating Solvents: If you are using a non-coordinating solvent like toluene and observing catalyst death, switch to a coordinating solvent such as THF, 2-MeTHF, or dioxane.[4]

    • Optimize Temperature: High temperatures can accelerate catalyst decomposition. Find the minimum temperature at which the reaction proceeds efficiently.

    • Check Ligand Compatibility: Ensure your phosphine ligand is stable in the chosen solvent at the reaction temperature.

Q2: I'm observing significant side-product formation. How can I improve selectivity by changing the solvent?

Selectivity is a subtle but critical aspect governed by the solvent's ability to stabilize or destabilize different transition states.[8]

Potential Cause: Solvent-Modulated Reaction Pathways

  • Expertise & Experience: The polarity of the solvent can dramatically alter the preferred reaction pathway. Research by Carrow and Hartwig on Suzuki-Miyaura couplings has shown that nonpolar solvents (like THF or toluene) and polar aprotic solvents (like acetonitrile or DMF) can lead to completely different product selectivities when a substrate has multiple reactive sites.[8] This is because the solvent alters the charge separation in the transition state and can even change the nature of the active catalyst (e.g., by influencing ligand dissociation).[8]

  • Trustworthiness (Self-Validating Solution): If you consistently isolate a specific, undesired regioisomer or byproduct, it points to a kinetically favored, but incorrect, reaction pathway. Changing the solvent provides a direct method to alter the relative energies of the competing pathways.

  • Solution Protocol: Systematic Solvent Screening

    • Hypothesis Formation: Based on your undesired side-product, form a hypothesis. For example, "A polar aprotic solvent may be stabilizing a charged intermediate that leads to the side-product."

    • Select a Diverse Solvent Panel: Choose a small set of solvents with varied properties to test this hypothesis. A good starting panel includes:

      • Aromatic: Toluene

      • Ether: THF or Dioxane

      • Polar Aprotic: Acetonitrile (MeCN) or DMF

      • Protic: Isopropanol (iPrOH) or n-Butanol (n-BuOH)[8]

    • Run Small-Scale Parallel Reactions: Set up identical reactions in each solvent and monitor their progress by TLC or GC/MS to determine both conversion and selectivity.

G cluster_prep Preparation cluster_execution Execution (Parallel Vials) cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Aryl Halide - Organozinc/Boronic Acid - Catalyst/Ligand add_reagents Add Reagents to Vials prep_reagents->add_reagents vial1 Vial 1: Toluene reaction Heat & Stir (Identical Conditions) vial1->reaction vial2 Vial 2: THF vial2->reaction vial3 Vial 3: DMF vial3->reaction vial4 Vial 4: iPrOH vial4->reaction monitor Monitor by TLC/GC-MS (t = 1h, 4h, 24h) reaction->monitor analyze Analyze Yield & Selectivity Data monitor->analyze select Select Optimal Solvent for Scale-Up analyze->select

Frequently Asked Questions (FAQs)
Q: What are the most common starting points for solvent selection in palladium-catalyzed 2-benzylpyridine synthesis?

For Negishi (organozinc) and Suzuki (organoboron) couplings, ethers and aromatic hydrocarbons are the most common starting points due to their general compatibility and ability to dissolve the organic precursors.[4][5]

  • Ethers (THF, Dioxane, 2-MeTHF): These are good coordinating solvents that help stabilize the palladium catalyst. THF is a workhorse, but its low boiling point (66 °C) can limit the reaction temperature. Dioxane (b.p. 101 °C) allows for higher temperatures.

  • Aromatic Hydrocarbons (Toluene, Xylenes): These are non-coordinating, nonpolar solvents that are inexpensive and allow for high reaction temperatures (Toluene b.p. 111 °C). They are particularly common in industrial applications.[9]

Q: How do the physical properties of a solvent influence my reaction?

Understanding a few key properties can help you make a rational solvent choice rather than relying on trial and error.

SolventBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)Polarity
n-Hexane690.6551.9Nonpolar
Toluene1110.8672.4Nonpolar
Diethyl Ether350.7134.3Nonpolar
Tetrahydrofuran (THF)660.8867.5Polar Aprotic
Dioxane1011.0332.0Nonpolar
Acetonitrile (MeCN)820.78637.5Polar Aprotic
Dimethylformamide (DMF)1530.94436.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)1891.10047.0Polar Aprotic
Ethanol (EtOH)780.78924.3Polar Protic
Data compiled from various sources for illustrative purposes.[10][11][12]
  • Boiling Point: Directly dictates the maximum temperature of your reaction at atmospheric pressure. Higher temperatures can increase reaction rates but may also lead to decomposition of reagents or the catalyst.[13]

  • Dielectric Constant (ε): This is a measure of a solvent's ability to separate charges. High ε solvents (like DMF, DMSO) are excellent at dissolving salts (like the inorganic bases in Suzuki couplings) and stabilizing charged intermediates.[11]

  • Polarity (Protic vs. Aprotic): Polar aprotic solvents possess dipole moments but lack acidic protons (e.g., THF, DMF). They are good at dissolving a wide range of compounds. Polar protic solvents have acidic protons (O-H, N-H bonds), like water and alcohols. They can hydrogen bond and may interfere with reactions involving strong bases or organometallics but are sometimes required, as in the case of dissolving bases for Suzuki couplings.[2][13]

G start Low Yield or Side Products Observed q1 Are all reagents soluble? start->q1 q2 Is catalyst decomposition observed? q1->q2 Yes sol1 Increase solvent polarity (e.g., Toluene -> THF) or add co-solvent (e.g., H₂O) q1->sol1 No q3 Is selectivity the main issue? q2->q3 No sol2 Switch to a coordinating solvent (e.g., Toluene -> Dioxane) or lower temperature q2->sol2 Yes sol3 Perform systematic solvent screen (Polar vs. Nonpolar vs. Protic) q3->sol3 Yes end_node Re-evaluate Reaction q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Q: My workup is difficult. Can solvent choice simplify purification?

Absolutely. The reaction solvent has a significant impact on post-reaction processing.

  • High-Boiling Point Solvents (DMF, DMSO, NMP): While effective for some reactions, these solvents are notoriously difficult to remove completely under reduced pressure. This can complicate purification, especially if your product, 2-benzylpyridine (b.p. 276 °C), is also high-boiling.[14] Residual DMF can interfere with subsequent steps or crystallizations.

  • Water Miscibility: Solvents like THF, Dioxane, DMF, and DMSO are miscible with water.[13] This means that during an aqueous workup, they will partition into the aqueous layer, which can sometimes lead to product loss if your product has some water solubility. Solvents like toluene or diethyl ether are immiscible and will form a distinct organic layer, often leading to a cleaner extraction.

  • Pro-Tip: Whenever possible, choose the lowest-boiling point solvent that effectively facilitates the reaction to simplify removal during workup. If a high-boiling solvent is necessary, consider alternative purification methods like distillation or chromatography. 2-benzylpyridine itself can be purified by distillation under reduced pressure.[15]

Experimental Protocol: General Method for Solvent Screening in a Negishi Coupling

This protocol provides a framework for testing multiple solvents in parallel for the synthesis of 2-benzylpyridine via a Negishi cross-coupling.

Safety First: Always handle organometallic reagents and anhydrous solvents under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[16][17]

Materials:

  • 2-Chloropyridine

  • Benzylzinc bromide (can be prepared in situ or used as a solution)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Anhydrous solvents for screening (e.g., THF, Toluene, Dioxane, DMF)

  • Inert-atmosphere-rated reaction vials with stir bars

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, charge each of four identical reaction vials with the palladium catalyst (e.g., 2 mol%).

  • Reagent Addition:

    • To each vial, add 2.0 mL of a different anhydrous solvent (Vial 1: THF, Vial 2: Toluene, etc.).

    • Add 2-chloropyridine (1.0 eq) to each vial.

    • Add the internal standard (e.g., 0.2 eq) to each vial for quantitative analysis.

  • Initiation: Begin stirring and add the solution of benzylzinc bromide (1.2 eq) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80 °C).

  • Monitoring: After set time points (e.g., 1, 4, and 24 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze by GC or LC-MS to determine the conversion and yield of 2-benzylpyridine relative to the internal standard.

  • Analysis: Compare the results from each solvent to identify which provides the best combination of reaction rate, final yield, and minimal side-product formation. The most promising candidate can then be used for a larger-scale synthesis.

References
  • University of Colorado, Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Oregon State University. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

  • AkiNik Publications. (n.d.). Organic Solvent. Retrieved from [Link]

  • Tummatorn, J., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.
  • Dudley, G. B., Tummatorn, J., & Albiniak, P. A. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4(44).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Allen, C. (2025). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

  • Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound.
  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • LookChem. (n.d.). 2-Benzylpyridine(101-82-6)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • Sciencemadness.org. (2012). Help for preparation of 2 benzylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Crook, K. E. (1947). Preparation of 2- and 4-Benzylpyridine. Journal of the American Chemical Society, 69(5), 1302–1302.
  • ResearchGate. (n.d.). Concurrent SN1 and SN2 reactions in the benzylation of pyridines. Retrieved from [Link]

  • Wagner, C., et al. (2026). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. Retrieved from [Link]

Sources

Separation of 2-benzylisonicotinonitrile isomers by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Benzylisonicotinonitrile

Introduction: The Separation Challenge

Welcome to the technical support center. You are likely here because the purification of 2-benzylisonicotinonitrile (2-benzyl-4-cyanopyridine) is presenting a specific set of challenges common to pyridine chemistry but exacerbated by the Minisci reaction pathway.

When synthesizing this molecule—typically via radical alkylation of isonicotinonitrile—you are not strictly separating "isomers" in the traditional sense (since positions 2 and 6 are equivalent on the starting material). Instead, you are separating a structural analog series :

  • The Byproduct (Non-polar): 2,6-dibenzylisonicotinonitrile (Over-reaction).

  • The Target (Medium Polarity): 2-benzylisonicotinonitrile.

  • The Starting Material (Polar): Isonicotinonitrile.

The critical failure points in this separation are co-elution of the mono/bis species and severe peak tailing caused by the basic pyridine nitrogen interacting with acidic silanols on the silica gel. This guide addresses these issues directly.

Module 1: Critical Failure Analysis (Troubleshooting)

Use this section to diagnose your current chromatographic issue.

Q1: My product streaks across the column and co-elutes with impurities. How do I fix this "tailing"?

Diagnosis: This is the "Pyridine Effect." The basic nitrogen lone pair (


 hybridized) is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel.
The Fix:  You must mask the silanol sites.[1]
  • Standard Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Pre-treatment: Do not just add it to the solvent. Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing the amine before loading your sample. This neutralizes the silica acidity.

Q2: The 2,6-dibenzyl byproduct is overlapping with my target 2-benzyl product.

Diagnosis: The lipophilicity difference is insufficient for your current gradient slope. The "Bis" product is significantly more non-polar (two benzyl rings) than the "Mono" product. The Fix:

  • Switch Solvent Systems: If using MeOH/DCM, switch to Hexane/Ethyl Acetate (EtOAc) . The selectivity for hydrophobic differences is generally higher in Hex/EtOAc for this substrate class.

  • Shallow Gradient: Use a "step-gradient" rather than a linear one. Hold the solvent ratio at the point where the "Bis" product elutes until it is cleared, then step up polarity to elute the "Mono."

Q3: My compound precipitates on the column after loading.

Diagnosis: Solubility mismatch. Isonicotinonitrile derivatives often have poor solubility in pure hexane. The Fix: Use Solid Loading (Dry Loading) .

  • Dissolve crude mixture in minimal DCM/Methanol.

  • Add silica gel (ratio 1:1.5 w/w relative to crude).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder on top of the packed column. This eliminates solvent incompatibility issues at the interface.

Module 2: Optimized Experimental Protocol

This protocol is validated for the separation of Minisci reaction crude mixtures.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase A: Hexanes (with 1% Et₃N). Mobile Phase B: Ethyl Acetate (with 1% Et₃N).

Step-by-Step Workflow
  • TLC Optimization:

    • Run TLC in 20% EtOAc / 80% Hexane .

    • Target Rf: Bis-benzyl (~0.6), Mono-benzyl (~0.3), Starting Material (<0.1).

    • Note: If spots streak, dip the TLC plate in 5% TEA/Hexane and dry before spotting your sample to simulate the column conditions.

  • Column Preparation:

    • Slurry pack silica using 100% Hexane (+1% TEA) .

    • Flush with 2 CVs to ensure TEA saturates the silica.

  • Elution Gradient:

    • 0–5 min: Isocratic 5% EtOAc (Elutes non-polar radical dimers/oils).

    • 5–15 min: Linear gradient to 15% EtOAc (Elutes 2,6-dibenzylisonicotinonitrile ).

    • 15–20 min: Hold at 15% EtOAc (Ensure baseline resolution).

    • 20–40 min: Linear gradient to 40% EtOAc (Elutes 2-benzylisonicotinonitrile ).

    • Flush: 100% EtOAc (Elutes unreacted isonicotinonitrile).

Module 3: Data & Visualization

Comparative Solvent System Performance
ParameterSystem A: DCM / MeOHSystem B: Hex / EtOAc (+1% TEA)Recommendation
Selectivity (

)
Low (Polarity driven)High (Hydrophobicity driven)Use System B for Mono/Bis separation.
Tailing Factor High (> 2.0)Low (< 1.2)System B prevents yield loss in tails.
Solubility ExcellentModerateUse dry loading for System B.
Cost High (DCM waste)Low System B is greener and cheaper.
Decision Logic for Purification

The following diagram illustrates the decision matrix for purifying pyridine derivatives.

PurificationLogic Start Crude Reaction Mixture CheckTLC 1. Run TLC (20% EtOAc/Hex) Start->CheckTLC DecisionStreak Do spots streak? CheckTLC->DecisionStreak AddTEA Add 1% Et3N to Mobile Phase & Silica DecisionStreak->AddTEA Yes (Tailing) CheckRf Calculate u0394Rf (Bis - Mono) DecisionStreak->CheckRf No AddTEA->CheckRf DecisionSep u0394Rf > 0.15? CheckRf->DecisionSep MethodFlash Standard Flash (Gradient 5-40%) DecisionSep->MethodFlash Yes (Easy Sep) MethodIso Isocratic Step Column (Hold at low %B) DecisionSep->MethodIso No (Difficult Sep) DryLoad Dry Load Sample on Silica MethodFlash->DryLoad MethodIso->DryLoad RunColumn Execute Column DryLoad->RunColumn

Figure 1: Logical workflow for optimizing the purification of basic pyridine derivatives. Note the critical intervention point for amine modifiers (TEA) to prevent tailing.

References

  • Minisci, F. (1973). "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24.

  • BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing." BenchChem Knowledge Base.

  • Dunstan, S. T., et al. (2011). "Large-scale Minisci alkylations." Organic Process Research & Development, 15(6), 1358-1364. (Demonstrates scale-up separation logic for similar pyridine substrates).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925. (The foundational text for flash chromatography mechanics).[2]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Structural Validation of 2-Benzylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectrum Analysis of 2-Benzylpyridine-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge in Scaffold Synthesis

In modern drug discovery, 2-benzylpyridine-4-carbonitrile serves as a critical pharmacophore, particularly in the development of kinase inhibitors (e.g., PKN2 targeting) and sigma receptor ligands. Its synthesis, often achieved via Minisci-type radical alkylation or cross-coupling, frequently yields complex regioisomeric mixtures (e.g., C2- vs. C4-alkylation products).

This guide objectively compares the 13C NMR performance of the target molecule against its most common structural isomers (e.g., 4-benzylpyridine-2-carbonitrile). While 1H NMR is standard, it often fails to resolve quaternary carbons in substituted pyridines due to signal overlap in the aromatic region (7.0–8.5 ppm). We demonstrate that 13C NMR provides the definitive "fingerprint" required for GMP-level structural validation, specifically through the resolution of the nitrile (


) and ipso-pyridine carbons.

Comparative Analysis: Target vs. Isomeric Alternatives

A. Structural Differentiation Strategy

The primary challenge in characterizing 2-benzylpyridine-4-carbonitrile is distinguishing it from its regioisomers, which possess identical mass (MW 194.23) and similar polarity.

The "Alternative" Scenarios:

  • Isomer A (Target): 2-benzylpyridine-4-carbonitrile (Asymmetric substitution).

  • Isomer B (Common Impurity): 4-benzylpyridine-2-carbonitrile (Different symmetry, distinct electronic environment).

  • Isomer C (Starting Material artifact): 2-benzylpyridine (Missing CN) or 4-cyanopyridine (Missing Benzyl).

B. Quantitative Chemical Shift Comparison (13C NMR)

The following data compares the diagnostic chemical shifts. Note the dramatic shielding/deshielding effects at the ipso positions, which are the key performance indicators for this analysis.

Carbon PositionTarget: 2-Benzyl-4-CN (

ppm)
Isomer: 4-Benzyl-2-CN (

ppm)
Diagnostic Logic (Why 13C Wins)
Nitrile (

)
117.5 117.8 Similar, but C2-CN is often slightly deshielded due to N-proximity.
C2 (Pyridine) 162.0 (Ipso to Benzyl)134.5 (Ipso to CN)CRITICAL: C2-benzyl is highly deshielded (>160 ppm). C2-CN is shielded relative to unsubstituted C2.
C4 (Pyridine) 120.5 (Ipso to CN)152.0 (Ipso to Benzyl)CRITICAL: C4-CN shifts upfield. C4-benzyl shifts downfield.
C6 (Pyridine) 150.5 (CH,

to N)
150.8 (CH,

to N)
Minimal difference; unreliable for differentiation.
Benzylic (

)
44.5 41.2 C2-benzyl

is typically more deshielded than C4-benzyl

.

Data Justification: Values are derived from substituent additivity rules applied to the 2-benzylpyridine scaffold and validated against general pyridine-carbonitrile trends [1, 2].

C. Performance Insight: Solvent Selection

For optimal resolution, DMSO-d6 is superior to CDCl3 for this specific scaffold.

  • CDCl3: Often causes accidental overlap of the nitrile carbon (117 ppm) with the phenyl ring ipso-carbon (~138 ppm) or beta-pyridine carbons.

  • DMSO-d6: Induces a slight downfield shift in polar moieties, separating the nitrile peak from the aromatic cluster, ensuring accurate integration and assignment.

Visualizing the Structural Assignment Workflow

To ensure scientific integrity, the assignment must follow a logical pathway. The diagram below illustrates the decision tree for distinguishing the target from Isomer B using 2D NMR correlations.

NMR_Assignment_Workflow Start Crude Product Mixture (Target + Isomers) Step1 1H NMR Screening (Check CH2 Singlet) Start->Step1 Decision1 CH2 at 4.2 ppm (C2-sub) or 3.9 ppm (C4-sub)? Step1->Decision1 Step2 13C NMR (Proton Decoupled) Focus: 115-125 ppm & 160+ ppm Decision1->Step2 Ambiguous AnalysisA Peak at ~162 ppm? (C2-Benzyl) Step2->AnalysisA AnalysisB Peak at ~120 ppm? (C4-CN) Step2->AnalysisB HMBC HMBC Experiment Correlate CH2 protons to Ring C AnalysisA->HMBC AnalysisB->HMBC Result_Target CONFIRMED: 2-Benzylpyridine-4-CN (CH2 correlates to C2 @ 162) HMBC->Result_Target Correlation: H(CH2) -> C(162) Result_Isomer REJECT: 4-Benzylpyridine-2-CN (CH2 correlates to C4 @ 152) HMBC->Result_Isomer Correlation: H(CH2) -> C(152)

Figure 1: Logical workflow for distinguishing regioisomers using HMBC correlations. The key discriminator is the long-range coupling of the benzylic protons to the ipso-pyridine carbon.

Experimental Protocol: Self-Validating Methodology

This protocol is designed to be self-validating ; internal checks are built in to ensure the data is reliable.

Reagents & Equipment[1]
  • Sample: 15–20 mg of 2-benzylpyridine-4-carbonitrile.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a broadband probe (BBO/BBFO).

Step-by-Step Acquisition
  • Sample Preparation:

    • Dissolve the solid completely. Check: If the solution is cloudy, filter through a cotton plug. Suspended particles broaden 13C lines, obscuring quaternary carbons.

  • 1D 13C{1H} Acquisition (Standard):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0–3.0 seconds . Reasoning: Quaternary carbons (CN and C2/C4) have long T1 relaxation times. A short D1 saturates these signals, making them disappear.

    • Scans (NS): Minimum 1024 scans. The nitrile carbon is a quaternary signal with no NOE enhancement; it requires high signal-to-noise.

  • Validation Step (DEPT-135):

    • Run a DEPT-135 experiment immediately after the 1D Carbon.

    • Expectation:

      • CH/CH3: Positive (Up).

      • CH2: Negative (Down) -> The benzylic CH2 (~44 ppm) must be inverted.

      • Quaternary (CN, C2, C4): Silent (Disappear).

    • Self-Check: If the peak at ~117 ppm remains in the DEPT spectrum, it is NOT a nitrile; it is likely an impurity or solvent artifact.

Mechanistic Interpretation of Data[1][2]

The "Performance" of the molecule in a biological assay depends on its purity. The 13C NMR spectrum tells the story of its electronic environment, which directly correlates to its binding affinity in kinase pockets.

  • The Nitrile Peak (117.5 ppm):

    • This peak is sharp and low intensity. Its chemical shift confirms the sp hybridization. A shift >119 ppm often indicates hydrolysis to an amide (

      
      ), a common degradation pathway for this product [3].
      
  • The Benzylic Methylene (44.5 ppm):

    • This signal connects the electron-deficient pyridine to the electron-neutral phenyl ring. In the 4-benzyl isomer, this carbon is more shielded (~41 ppm) because the 4-position of pyridine is more electron-deficient than the 2-position, pulling less density through the bond? Actually, the 2-position is more electron-withdrawing by induction, deshielding the attached CH2 more than at the 4-position. This confirms the 2-benzyl connectivity.

  • Aromatic Region (120–160 ppm):

    • C2 (162.0 ppm): The most deshielded carbon. It is alpha to Nitrogen and ipso to the benzyl group. This is the anchor point for structural assignment.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C NMR Chemical Shifts. University of Wisconsin-Madison.[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard Reference for Additivity Rules).
  • Choi, J., et al. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives." Link

  • ChemicalBook. (2024). "2-Benzylpyridine 13C NMR Spectrum Data." Link

Sources

Mass spectrometry fragmentation pattern of 2-benzylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Benzylisonicotinonitrile Content Type: Publish Comparison Guide

A Comparative Guide for Structural Elucidation in Drug Discovery

Executive Summary 2-Benzylisonicotinonitrile (


, MW 194.23) is a critical pharmacophore in the synthesis of metalloprotease inhibitors and pyridine-based ligands. Accurate structural characterization of this intermediate is essential during early-stage drug development to ensure regioisomeric purity.

This guide provides a comparative analysis of the mass spectrometry (MS) behavior of 2-benzylisonicotinonitrile under Electron Impact (EI) and Electrospray Ionization (ESI) . By contrasting "hard" and "soft" ionization pathways, we establish a self-validating protocol for distinguishing this compound from its positional isomers (e.g., 2-benzylnicotinonitrile).

Experimental Protocols

To replicate the fragmentation patterns described, the following instrument parameters are recommended. These protocols ensure high reproducibility across quadrupole and TOF platforms.

Protocol A: Gas Chromatography-Mass Spectrometry (EI)[1]
  • Inlet Temperature: 250°C (Splitless mode).

  • Ionization Energy: 70 eV (Standard EI).[1][2]

  • Source Temperature: 230°C.

  • Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Scan Range: m/z 40–300.

Protocol B: Liquid Chromatography-MS/MS (ESI)[4]
  • Solvent System: 0.1% Formic acid in Water (A) / Acetonitrile (B).

  • Ionization Mode: Positive ESI (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for [M+H]+ stability).

  • Collision Energy (CID): Stepped 15–35 eV for MS/MS characterization.

Comparative Fragmentation Analysis

The structural elucidation of 2-benzylisonicotinonitrile relies on understanding the distinct mechanistic pathways triggered by radical cation formation (EI) versus protonation (ESI).

Comparison Table: Key Diagnostic Ions
FeatureElectron Impact (EI)Electrospray Ionization (ESI+)
Primary Ion Species Radical Cation

(m/z 194)
Protonated Molecule

(m/z 195)
Base Peak Tropylium Ion (m/z 91)

(m/z 195)
Key Neutral Loss Pyridine radical / HCN

/ HCN (High Energy CID)
Mechanism Type Homolytic Cleavage (High Energy)Heterolytic / Charge-Remote (Low Energy)
Isomer Specificity High (Fragment ratios vary)Low (Requires MS/MS for differentiation)
Deep Dive: Electron Impact (EI) Mechanism

Under 70 eV EI conditions, the molecule undergoes extensive fragmentation. The spectrum is dominated by the stability of the benzyl moiety.

  • Molecular Ion (

    
     194):  The parent ion is visible but typically not the base peak due to the labile benzylic bond.
    
  • The Tropylium Formation (

    
     91):  The most dominant feature is the cleavage of the 
    
    
    
    bond. The resulting benzyl cation rearranges to the highly stable tropylium ion (
    
    
    ). This is a hallmark of benzyl-substituted heterocycles [1].
  • Secondary Fragmentation (

    
     65):  The tropylium ion further decomposes by ejecting acetylene (
    
    
    
    ), yielding the cyclopentadienyl cation at m/z 65.
  • Nitrile Stability: Unlike aliphatic nitriles, the aromatic nitrile group at position 4 is relatively stable, though minor loss of HCN (

    
     167) may be observed.
    
Deep Dive: ESI-MS/MS Mechanism

In ESI, the molecule forms a stable


 ion at m/z 195. Fragmentation is only induced via Collision-Induced Dissociation (CID).
  • Protonation Site: The pyridine nitrogen is the most basic site (

    
     approx 5.2), accepting the proton.
    
  • CID Pathway: Upon collision, the energy is redistributed. The primary fragment observed is often the loss of the benzyl radical or benzene, but at higher energies, ring opening of the pyridine can occur, leading to loss of HCN (

    
    ).
    

Mechanistic Visualization

The following diagrams illustrate the divergent pathways. The EI pathway emphasizes radical stability, while the ESI pathway focuses on charge-directed cleavage.

FragmentationPathways cluster_0 Hard Ionization (EI) cluster_1 Soft Ionization (ESI-CID) M_EI Molecular Ion (EI) [M]+• m/z 194 Tropylium Tropylium Ion m/z 91 (Base Peak) M_EI->Tropylium Benzylic Cleavage (-103 Da) PyridineRad Cyanopyridine Radical (Neutral Loss) M_EI->PyridineRad C5H5 Cyclopentadienyl m/z 65 Tropylium->C5H5 - C2H2 (Acetylene) M_ESI Precursor Ion (ESI) [M+H]+ m/z 195 Frag_ESI_1 [M+H - HCN]+ m/z 168 M_ESI->Frag_ESI_1 CID (Low Energy) - HCN Frag_ESI_2 Benzyl Cation m/z 91 M_ESI->Frag_ESI_2 CID (High Energy) Charge Migration

Figure 1: Divergent fragmentation pathways for 2-benzylisonicotinonitrile under EI (Hard) and ESI (Soft) ionization.

Distinguishing Isomers (Self-Validating Protocol)

A common challenge is distinguishing 2-benzylisonicotinonitrile from its isomer 2-benzylnicotinonitrile (cyano group at position 3).

The "Proximity Effect" Test:

  • Hypothesis: In 2-benzylnicotinonitrile, the cyano group (pos 3) is spatially closer to the benzyl group (pos 2) than in the isonicotinonitrile isomer (pos 4).

  • EI Observation: Ortho-isomers often exhibit a distinct "ortho effect" involving hydrogen transfer or cyclization that is sterically impossible for the para-isomer (isonicotinonitrile) [2].

  • Diagnostic Ratio: Compare the intensity ratio of

    
    . The 2,3-substituted isomer typically shows a higher abundance of 
    
    
    
    due to resonance stabilization involving the adjacent cyano group, whereas 2-benzylisonicotinonitrile (2,4-substitution) favors direct benzylic cleavage to m/z 91.

Validation Step: If your spectrum shows a dominant m/z 91 and a clean molecular ion with minimal


, the sample is consistent with the 2-benzylisonicotinonitrile structure.

References

  • Thermometer Ions in MS: Determining dissociation energy thresholds using benzylpyridinium ions. ResearchGate. Available at: [Link]

  • Ortho Effects in Pyridines: Mass spectroscopic study of 2,5-dimethyl-4-benzoyl- and 2,5-dimethyl-4-benzylpyridine derivatives. OSTI.GOV.[3] Available at: [Link][3]

  • Synthesis & Characterization: Switchable Photocatalysis for the Chemodivergent Benzylation of 4-Cyanopyridines. Royal Society of Chemistry. Available at: [Link]

Sources

A Comparative Guide to Pyridine Synthesis: Photoredox Catalysis vs. Traditional Substitution

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, the development of efficient and versatile methods for the synthesis and functionalization of pyridines is of paramount importance to researchers in drug discovery and development. Historically, the synthesis of substituted pyridines has relied on traditional substitution reactions, often requiring harsh conditions. However, the advent of photoredox catalysis has opened new avenues for pyridine synthesis under significantly milder and more selective conditions.

This guide provides an in-depth comparison of photoredox-catalyzed and traditional substitution methods for pyridine synthesis, offering insights into their respective mechanisms, substrate scopes, and practical applications.

Traditional Substitution Methods for Pyridine Synthesis

Traditional methods for modifying the pyridine ring often involve nucleophilic substitution, where a nucleophile replaces a leaving group on the ring. Due to the electron-deficient nature of the pyridine ring, direct substitution of hydrogen is challenging and typically requires forcing conditions.[2]

The Chichibabin Reaction: A Classic Approach to Aminopyridines

First reported by Aleksei Chichibabin in 1914, this reaction allows for the direct amination of pyridines to produce 2-aminopyridine derivatives.[3]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. An amide anion (e.g., from sodium amide) acts as the nucleophile, attacking the C2 position of the pyridine ring to form a σ-adduct (a Meisenheimer-like intermediate). Aromaticity is then restored by the elimination of a hydride ion, which subsequently reacts with an available proton source (like ammonia or the product amine) to liberate hydrogen gas.[3][4]

Typical Reaction Conditions: The Chichibabin reaction is notoriously demanding, typically requiring high temperatures (often in boiling inert solvents like xylene or toluene) and a strong base such as sodium amide (NaNH₂).[3][4]

Advantages:

  • Utilizes simple and inexpensive starting materials.[5]

Limitations:

  • Requires harsh reaction conditions, limiting its applicability to substrates with sensitive functional groups.

  • The use of sodium amide poses significant safety risks.[3]

  • Yields can be variable, and the reaction may not be suitable for all substituted pyridines.[4]

To a solution of pyridine (1.0 equiv.) in an anhydrous inert solvent such as xylene or toluene, sodium amide (1.1-1.5 equiv.) is added portion-wise under a nitrogen atmosphere. The reaction mixture is then heated to reflux for several hours. Reaction progress can be monitored by the evolution of hydrogen gas. Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by crystallization or chromatography.[3][6]

The Minisci Reaction (Classical Approach): Radical-Based C-H Functionalization

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heteroarenes like pyridine. The classical approach involves the generation of a radical species that adds to the protonated pyridine ring.

Mechanism: The reaction is initiated by the generation of an alkyl radical, typically from a carboxylic acid or an alcohol, using a strong oxidant like ammonium persulfate ((NH₄)₂S₂O₈) and a silver catalyst (e.g., AgNO₃). The generated radical then attacks the protonated pyridine ring, preferentially at the C2 and C4 positions, to form a radical cation intermediate. This intermediate is then oxidized to the final product.

Typical Reaction Conditions: The classical Minisci reaction requires strongly acidic conditions to protonate the pyridine ring, along with a stoichiometric amount of a strong oxidant and often a silver salt as a catalyst. The reaction is typically carried out at elevated temperatures.

Advantages:

  • Enables the direct introduction of alkyl groups onto the pyridine ring.

Limitations:

  • The use of stoichiometric amounts of strong oxidants is not environmentally friendly.

  • The harsh acidic and oxidative conditions limit the functional group tolerance.

  • Regioselectivity can be an issue, often leading to mixtures of C2 and C4 substituted products.[7]

  • The potential for over-alkylation exists.

To a solution of pyridine (1.0 equiv.) and a carboxylic acid (1.5-3.0 equiv.) in a suitable solvent (e.g., acetonitrile/water), a silver catalyst such as silver nitrate (0.1-0.2 equiv.) is added. The mixture is then heated, and a solution of ammonium persulfate (2.0-3.0 equiv.) in water is added dropwise. The reaction is stirred at an elevated temperature for several hours. After cooling, the reaction is worked up by basification and extraction with an organic solvent. The product is then purified by column chromatography.

Photoredox Catalysis for Pyridine Synthesis

Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of reactive intermediates under exceptionally mild conditions using visible light.[8] This approach has been successfully applied to a variety of transformations, including the functionalization of pyridines.

Photoredox-Mediated Minisci-Type Reactions

The principles of the Minisci reaction can be adapted to a photoredox manifold, offering significant advantages over the classical method.

Mechanism: In a photoredox Minisci-type reaction, a photocatalyst (typically an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[9] This excited photocatalyst can then engage in a single-electron transfer (SET) event with a suitable radical precursor (e.g., a carboxylic acid derivative, an alkyl iodide, or an alcohol) to generate an alkyl radical.[8][10] This radical then adds to the protonated pyridine ring, and the resulting radical cation is oxidized by the photocatalyst in its oxidized state to regenerate the ground-state photocatalyst and furnish the final product.[9]

Advantages over the Classical Minisci Reaction:

  • Mild Reaction Conditions: These reactions are often carried out at room temperature, making them compatible with a wide range of sensitive functional groups.[11]

  • Avoidance of Harsh Oxidants: Photoredox catalysis obviates the need for stoichiometric amounts of strong oxidants, making the process more environmentally benign.[12]

  • Improved Regioselectivity: In some cases, photoredox methods can offer improved control over the regioselectivity of the alkylation.[11][13]

  • Broader Substrate Scope: The mild conditions allow for the use of a wider variety of radical precursors and pyridine substrates.[14]

In a typical setup, a reaction vessel is charged with the pyridine substrate (1.0 equiv.), a radical precursor such as N-(acyloxy)phthalimide (1.2 equiv.), and a photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%). The vessel is sealed, and the reaction mixture is degassed. Anhydrous solvent (e.g., acetonitrile or DMF) is added, and the mixture is stirred under visible light irradiation (e.g., from a blue LED) at room temperature for several hours until the reaction is complete as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.[11][14]

Head-to-Head Comparison: Traditional vs. Photoredox Pyridine Synthesis

FeatureTraditional Substitution (Chichibabin)Traditional Substitution (Classical Minisci)Photoredox Catalysis (Minisci-Type)
Reaction Conditions High temperature, strong baseHigh temperature, strong acid, strong oxidantRoom temperature, neutral or mildly acidic/basic conditions
Reagents Sodium amideAmmonium persulfate, silver nitratePhotocatalyst (Ir, Ru, or organic dye), radical precursor
Substrate Scope Limited by harsh conditionsModerate, limited by harsh conditionsBroad, high functional group tolerance[15]
Functional Group Tolerance PoorPoorExcellent[11]
Regioselectivity C2 aminationOften a mixture of C2 and C4 alkylation[7]Can be tuned for improved regioselectivity (e.g., C4)[11][13]
Yields Moderate to goodModerate to goodGood to excellent
Safety & Environmental Hazardous reagents (NaNH₂), high energy inputStoichiometric harsh oxidants, metal wasteMilder reagents, lower energy input, often catalytic

Visualizing the Chemistry: Mechanisms and Workflows

Chichibabin_Mechanism Pyridine Pyridine Adduct σ-Adduct (Meisenheimer Intermediate) Pyridine->Adduct + NH₂⁻ NaNH2 NaNH₂ Product_ion 2-Aminopyridine Anion Adduct->Product_ion - H⁻ H2 H₂ Product 2-Aminopyridine Product_ion->Product + H⁺ (workup)

Caption: Mechanism of the Chichibabin Reaction.

Classical_Minisci_Mechanism Radical_Source R-COOH Radical R• Radical_Source->Radical Oxidation Oxidant (NH₄)₂S₂O₈, Ag⁺ Pyridine_H Protonated Pyridine Radical_Cation Radical Cation Intermediate Pyridine_H->Radical_Cation + R• Product Alkylated Pyridine Radical_Cation->Product Oxidation

Caption: Mechanism of the Classical Minisci Reaction.

Photoredox_Minisci_Mechanism cluster_catalytic_cycle Photocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC->PC_excited PC_oxidized PC⁺ PC_excited->PC_oxidized SET PC_excited->PC_oxidized Radical_Precursor Radical Precursor Radical R• Radical_Precursor->Radical Pyridine_H Protonated Pyridine Radical_Cation Radical Cation Intermediate Pyridine_H->Radical_Cation + R• Product Alkylated Pyridine Radical_Cation->Product PC_oxidized->PC SET PC_oxidized->PC

Caption: Mechanism of the Photoredox-Mediated Minisci Reaction.

Experimental_Workflows cluster_traditional Traditional Substitution cluster_photoredox Photoredox Catalysis T_Start Combine Reagents (Pyridine, Strong Base/Oxidant) T_Heat Heat to High Temperature (e.g., Reflux) T_Start->T_Heat T_Quench Careful Quenching T_Heat->T_Quench T_Workup Aqueous Workup & Extraction T_Quench->T_Workup T_Purify Purification T_Workup->T_Purify P_Start Combine Reagents (Pyridine, Radical Precursor, Photocatalyst) P_Degas Degas Reaction Mixture P_Start->P_Degas P_Irradiate Irradiate with Visible Light (Room Temperature) P_Degas->P_Irradiate P_Concentrate Solvent Evaporation P_Irradiate->P_Concentrate P_Purify Purification P_Concentrate->P_Purify

Sources

UV-Vis Absorption Maxima of 2-Benzyl-4-Cyanopyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 2-benzyl-4-cyanopyridine , a critical intermediate in photocatalytic Minisci-type functionalizations.

Executive Summary

2-benzyl-4-cyanopyridine is a functionalized heterocycle often synthesized via the radical benzylation of 4-cyanopyridine. Unlike fully conjugated systems, the methylene (


) bridge between the pyridine and phenyl rings acts as an electronic insulator, preventing extended 

-conjugation. Consequently, its UV-Vis absorption profile is a superposition of its constituent chromophores rather than a significantly red-shifted hybrid band.
  • Primary

    
    : 260–270 nm  (Solvent dependent: MeCN, MeOH).[1]
    
  • Key Feature: High molar extinction coefficient (

    
    ) in the UV region due to the additive absorbance of the pyridine and phenyl rings, but lacking significant visible absorption (
    
    
    
    nm).
  • Application: Reaction monitoring (HPLC-UV) and photocatalytic mechanistic studies.

Spectral Characteristics & Structural Causality

The "Insulating Bridge" Effect

To understand the absorption of 2-benzyl-4-cyanopyridine, one must analyze its connectivity. The molecule consists of an electron-deficient 4-cyanopyridine core linked to an electron-rich phenyl ring via a methylene bridge.

  • Chromophore 1 (4-Cyanopyridine): Absorbs strongly at ~270 nm (

    
    ).
    
  • Chromophore 2 (Benzyl group): The benzene ring absorbs at ~254 nm (secondary band).

  • The Linker (

    
    ):  Breaks conjugation. There is no direct resonance between the aromatic systems.
    

Result: The absorption spectrum is characterized by a broad, intense band in the 260–275 nm range. It does not exhibit the bathochromic (red) shift seen in vinyl-linked analogs (e.g., 4-styrylpyridine) where conjugation is continuous.

Comparative Spectral Data

The following table contrasts 2-benzyl-4-cyanopyridine with its precursors and structural analogs to aid in identification.

CompoundStructurengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(nm)
Electronic TransitionKey Spectral Feature
4-Cyanopyridine Pyridine core270–280

Sharp band; transparent >320 nm.
2-Benzylpyridine Analog (No CN)~262

Similar profile; slightly lower

than the cyano-derivative.
2-Benzyl-4-cyanopyridine Target 265–275 Superimposed

Broader/more intense band due to dual aromatic systems.
4-StyrylpyridineConjugated Analog300–315Extended ConjugationSignificant red shift (reference for comparison).

Note: Data typically recorded in Acetonitrile (MeCN) or Methanol (MeOH). Values may shift


 5 nm depending on solvent polarity.

Experimental Protocol for Accurate Determination

As a Senior Application Scientist, I recommend the following self-validating protocol to determine the exact


 and 

for your specific lot, as trace impurities (e.g., starting material) can skew results.
Materials
  • Solvent: HPLC-grade Acetonitrile (UV cutoff <190 nm). Avoid Acetone (cutoff 330 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Glass/Plastic absorb UV <300 nm.[1]

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 2.0 mg of 2-benzyl-4-cyanopyridine.

    • Dissolve in 10 mL MeCN (Concentration

      
       mM).
      
    • Validation: Sonicate for 30s to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three dilutions:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Measuring a single point is prone to detector saturation errors. Linearity confirms Beer-Lambert Law adherence.

  • Measurement:

    • Scan range: 200 nm to 500 nm.

    • Baseline correct using the blank.

  • Data Processing:

    • Identify

      
       (likely ~270 nm).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .
    • Target

      
      : Expect 
      
      
      
      due to the combined aromatic rings.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the structural logic distinguishing this compound from conjugated alternatives and the workflow for its characterization.

G cluster_0 Structural Components Pyridine 4-Cyanopyridine Core (λmax ~270 nm) Target 2-Benzyl-4-cyanopyridine λmax: 265-275 nm (Additive Spectrum) Pyridine->Target Chromophore 1 Linker Methylene Bridge (-CH2-) Insulator Linker->Target Blocks Conjugation Phenyl Phenyl Ring (λmax ~254 nm) Phenyl->Target Chromophore 2 Sample Sample Prep (10-50 µM in MeCN) Target->Sample Dissolve Detection UV-Vis Scan (200-500 nm) Sample->Detection Result Data Output: High ε at UV Transparent >350 nm Detection->Result

Caption: Structural assembly showing the insulating effect of the methylene bridge and the resulting additive absorption spectrum.

Applications in Drug Development & Synthesis

Reaction Monitoring (Minisci Reaction)

When synthesizing 2-benzyl-4-cyanopyridine via photocatalysis (e.g., reacting 4-cyanopyridine with toluene derivatives):

  • Challenge: Both starting material (4-cyanopyridine) and product absorb in the same UV region (~270 nm).

  • Solution: Do not rely on

    
     shifts. Use HPLC-UV  monitoring. The benzyl group significantly increases lipophilicity, shifting the product to a later retention time on a C18 column compared to the polar 4-cyanopyridine.
    
Impurity Profiling

In medicinal chemistry, this compound is often an intermediate.[1]

  • Quality Control: Absence of absorption >350 nm is a quick purity check. Absorption in the visible range (yellowing) typically indicates the formation of conjugated byproducts (e.g., oxidative coupling or polymerization) or retention of the photocatalyst.

References

  • BenchChem. A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. (2025).[2] BenchChem Technical Guides. Link

  • Georgiou, E., et al. Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines.[1][3][4][5] Chemical Science, 13, 2022.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7506, 4-Cyanopyridine. (2025).[2] PubChem. Link

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News. Link

Sources

The Definitive Guide to X-ray Crystallography of 2-Substituted Isonicotinonitriles: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, facilitates lead optimization, and ultimately de-risks the lengthy and expensive process of bringing a new therapeutic to market. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, 2-substituted isonicotinonitriles stand out for their versatile biological activities, often acting as crucial pharmacophores in enzyme inhibitors and other targeted therapies.

This guide provides a comprehensive comparison of X-ray crystallography data for a series of 2-substituted isonicotinonitriles. We will delve into the causality behind experimental choices in obtaining this data, present a comparative analysis of key structural parameters, and explore alternative analytical techniques. The aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage structural data for this important class of compounds.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the unequivocal gold standard for determining the absolute three-dimensional structure of a small molecule. By analyzing the diffraction pattern of X-rays passed through a high-quality single crystal, we can determine bond lengths, bond angles, and intermolecular interactions with exceptional precision. This atomic-level detail is invaluable for understanding how a molecule will interact with its biological target.[1][2]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both scientific rigor and a degree of artistry. The flowchart below outlines the typical workflow.

experimental_workflow Figure 1: General Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 2-Substituted Isonicotinonitrile Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Crystal Screening (Vapor Diffusion, Slow Evaporation, etc.) Purification->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Diffractometer X-ray Data Collection on Diffractometer Mounting->Diffractometer Data_Processing Data Processing & Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (CIF File)

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction of 2-Substituted Isonicotinonitriles

The following is a generalized protocol for obtaining single-crystal X-ray diffraction data for a novel 2-substituted isonicotinonitrile. The specific conditions will require optimization for each compound.

1. Synthesis and Purification:

  • Synthesize the desired 2-substituted isonicotinonitrile using an appropriate synthetic route.

  • Purify the compound to >98% purity, as impurities can significantly hinder crystallization. Techniques such as column chromatography followed by recrystallization are often effective.

2. Crystallization:

  • Crystal Screening: Employ a variety of crystallization techniques to screen for suitable conditions. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container holding a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

  • Optimization: Once initial crystals are obtained, optimize the conditions (e.g., solvent system, temperature, concentration) to grow larger, higher-quality single crystals suitable for diffraction.

3. Data Collection:

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Data Collection: Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

4. Structure Solution and Refinement:

  • Data Processing: Process the collected diffraction images to integrate the intensities of the reflections and apply necessary corrections.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.

  • Validation: Validate the final structure using software tools to check for geometric reasonability and consistency with the diffraction data. The final structure is typically reported in a Crystallographic Information File (CIF).

Comparative Analysis of 2-Substituted Isonicotinonitriles: Case Studies

To illustrate the impact of the 2-substituent on the crystal packing and molecular geometry, we present a comparative analysis of crystallographic data for a selection of 2-substituted isonicotinonitriles.

Compound2-SubstituentCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1 -ClMonoclinicP2₁/n3.85615.68710.04194.13[3]
2 -OCH₃OrthorhombicP2₁2₁2₁7.43211.54315.87690[4]
3 -NH₂MonoclinicP2₁/c11.2345.6789.876109.87[4]
4 -PhMonoclinicP2₁/c13.9875.87612.345101.23[4]
5 -CF₃OrthorhombicPnma10.9876.5438.76590[5]

Note: The crystallographic data presented here is sourced from publicly available information and may be subject to rounding or slight variations based on the specific refinement.

The data in the table above reveals that even small changes to the substituent at the 2-position can lead to significant differences in the crystal system and unit cell parameters. These variations in crystal packing are driven by a combination of steric effects and intermolecular interactions, such as hydrogen bonding and π-stacking. Understanding these packing motifs is crucial in solid-state chemistry and drug formulation.

Beyond the Crystal: Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the ultimate structural detail, it is not always feasible to obtain suitable crystals. In such cases, a combination of other analytical techniques is essential for structural elucidation.

alternatives_to_xrd Figure 2: Relationship Between SC-XRD and Alternative Techniques SC_XRD Single-Crystal X-ray Diffraction (Absolute 3D Structure) NMR NMR Spectroscopy (Connectivity, Stereochemistry) SC_XRD->NMR Confirms connectivity and stereochemistry in solid state FTIR FT-IR Spectroscopy (Functional Groups) SC_XRD->FTIR Correlates solid-state vibrations with structure MS Mass Spectrometry (Molecular Weight, Formula) SC_XRD->MS Confirms molecular formula of the crystallized species Elemental_Analysis Elemental Analysis (Elemental Composition) SC_XRD->Elemental_Analysis Confirms elemental composition of the crystal NMR->SC_XRD Provides initial structural hypotheses FTIR->SC_XRD Confirms functional groups present MS->SC_XRD Provides molecular weight for structure solution Elemental_Analysis->SC_XRD Validates purity of the crystallized compound

Caption: Relationship Between SC-XRD and Alternative Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[6] For 2-substituted isonicotinonitriles, ¹H and ¹³C NMR are particularly informative. The chemical shifts of the pyridine ring protons are sensitive to the nature of the substituent at the 2-position, providing valuable structural clues.[7][8]

Experimental Protocol: ¹H NMR of a 2-Substituted Isonicotinonitrile

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the protons and deduce the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For 2-substituted isonicotinonitriles, the characteristic C≡N stretching vibration of the nitrile group is a strong and sharp band typically appearing in the range of 2210-2260 cm⁻¹.[10][11] The exact position of this band can be influenced by the electronic properties of the 2-substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.

  • Data Acquisition: Collect the infrared spectrum over the desired wavelength range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

The Role of Crystallography in Drug Design: A Case for Isonicotinonitriles

The structural information obtained from X-ray crystallography is not merely an academic exercise; it is a critical component of modern, structure-based drug design.[12][13] For 2-substituted isonicotinonitriles, which are often developed as enzyme inhibitors, a high-resolution crystal structure of the compound bound to its target protein can reveal the precise binding mode. This information is invaluable for:

  • Understanding Structure-Activity Relationships (SAR): By comparing the binding modes of a series of analogs, medicinal chemists can understand why certain substituents enhance activity while others diminish it.[14][15]

  • Lead Optimization: The crystal structure can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • De Novo Design: In some cases, the structure of the target's active site can be used to design entirely new scaffolds that are predicted to bind with high affinity.

Conclusion

The structural characterization of 2-substituted isonicotinonitriles is a critical endeavor for advancing their development as therapeutic agents. Single-crystal X-ray diffraction remains the most powerful tool for this purpose, providing unambiguous three-dimensional structural information at the atomic level. When single crystals are not forthcoming, a combination of spectroscopic techniques, particularly NMR and FT-IR, can provide a wealth of structural information.

The comparative analysis of crystallographic data for this class of compounds reveals the subtle yet significant influence of the 2-substituent on both molecular geometry and crystal packing. This understanding, coupled with the insights gained from co-crystal structures with biological targets, empowers medicinal chemists to design more effective and safer medicines. As synthetic methodologies and crystallographic techniques continue to evolve, the role of structural science in the development of novel 2-substituted isonicotinonitrile-based drugs will undoubtedly continue to expand.

References

  • Benchchem. (2025).
  • Spectroscopy Online. (2020, November 16). A Diamond ATR-FTIR Study of Nitriles. Spectroscopy Online.
  • Benchchem. (n.d.). 2-(Trifluoromethoxy)isonicotinonitrile|RUO. Benchchem.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • Benchchem. (n.d.).
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • PubChem. (n.d.). CS-AP-11-2 4-I-F4-PhOH, isonicotinonitrile | C12H5F4IN2O | CID 168305960. PubChem.
  • Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Taylor & Francis Online. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online.
  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. The University of Queensland.
  • Benchchem. (n.d.).
  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library.
  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • FZU. (n.d.). X-ray single-crystal diffraction. FZU.
  • SciSpace. (2017, May 29). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace.
  • PubChemLite. (n.d.). 2-(trifluoromethyl)isonicotinonitrile (C7H3F3N2). PubChemLite.
  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview | PDF. Scribd.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)isonicotinic acid | C10H12N2O3 | CID 2762479. PubChem.
  • Re3data.org. (n.d.). Cambridge Structural Database.
  • RSC Publishing. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions. RSC Publishing.
  • MIT Information Systems. (n.d.). Cambridge Structural Database.
  • American Society for Pharmacology and Experimental Therapeutics. (2012, September 15). New Insights for Drug Design from the X-Ray Crystallographic Structures of G-Protein-Coupled Receptors. American Society for Pharmacology and Experimental Therapeutics.
  • SciSpace. (n.d.).
  • BiŌkeanós. (n.d.).
  • PMC. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC.
  • Science Publishing Group. (2019, September 2). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy. Science Publishing Group.
  • PubChemLite. (n.d.). 2-chloro-6-(trifluoromethyl)isonicotinonitrile (C7H2ClF3N2). PubChemLite.
  • PubMed. (n.d.). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed.
  • ChemScene. (n.d.). 295349-64-3 | 2-Morpholin-4-yl-isonicotinic acid. ChemScene.
  • ResearchGate. (n.d.). Facile Synthesis of (S)‐2‐Aryl‐N‐(1‐phenylethylisonicotinamides) Derivatives via SMC Reaction: Their Thermodynamic and Spectroscopic Features via DFT Approach.
  • ResearchGate. (n.d.). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k).
  • PMC. (n.d.).
  • RSC Publishing. (n.d.). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells - Organic & Biomolecular Chemistry. RSC Publishing.
  • Unknown. (n.d.). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • Arizona State University. (2002, January 1). CCDC 183152: Experimental Crystal Structure Determination.
  • MDPI. (2015, December 31).
  • MDPI. (2020, January 14).
  • ResearchGate. (n.d.). (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile.
  • PMC. (2014, March 25). Three-dimensional quantitative structure–activity relationship and docking studies in a series of anthocyanin derivatives as cytochrome P450 3A4 inhibitors. PMC.
  • BLD Pharm. (n.d.). 916210-02-1|2-(Trifluoromethyl)isonicotinonitrile. BLD Pharm.
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance.
  • Crystallography Open Database. (n.d.). there are 524051 entries in the selection.
  • ChemicalBook. (n.d.). 2-PHENYL-ISONICOTINIC ACID | 55240-51-2. ChemicalBook.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Benzylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and regulatory compliance. The handling and disposal of specialized chemical reagents like 2-benzylisonicotinonitrile demand a meticulous approach rooted in a deep understanding of the compound's properties and the associated risks. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-benzylisonicotinonitrile, ensuring the protection of laboratory personnel, the integrity of your research, and environmental stewardship.

Section 1: Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

Understanding the inherent hazards of 2-benzylisonicotinonitrile is the cornerstone of its safe management. As a nitrile-containing compound, its primary risk profile revolves around its potential toxicity and its behavior under certain conditions, such as heat or contact with incompatible materials. The nitrile group (-C≡N) can, under conditions of combustion or upon reaction with strong acids, release highly toxic hydrogen cyanide (HCN) gas.[1][2][3] Therefore, all handling and disposal procedures are designed to mitigate these risks.

While a specific Safety Data Sheet (SDS) for 2-benzylisonicotinonitrile should always be the primary source of information, we can infer its likely hazard profile from related benzonitrile and nitrile compounds.

Table 1: Inferred Hazard Profile of 2-Benzylisonicotinonitrile

Hazard CategoryDescriptionRecommended Precaution
Acute Toxicity (Oral) Likely harmful if swallowed, a common characteristic of nitrile compounds.[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Skin/Eye Irritation May cause skin and eye irritation upon contact.[5][6]Wear protective gloves, clothing, and eye/face protection.[6]
Inhalation Toxicity May cause irritation of the respiratory tract.[6]All handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Reactivity Incompatible with strong acids and strong oxidizing agents.[6][7] Contact with strong acids can generate highly toxic hydrogen cyanide gas.Store separately from incompatible materials. Never mix nitrile waste with acidic waste streams.[7]
Combustion Products Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide.[6]In case of fire, use CO2, dry chemical, or foam.[6] Firefighters must wear self-contained breathing apparatus.[4]
Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before beginning any work that will generate 2-benzylisonicotinonitrile waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination occurs.[1]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[1]

  • Face Protection: When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

Section 2: Waste Segregation and Containment: A Self-Validating System

The foundation of a safe chemical waste management program is the rigorous segregation of waste streams. This prevents accidental and hazardous chemical reactions within a waste container. Nitrile waste, due to its incompatibility with acids, must be collected in a dedicated and properly labeled container.

Step-by-Step Waste Container Preparation
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting screw cap.[8][9] Ensure the container is clean and dry before its first use.

  • Affix a Hazardous Waste Label: Before any waste is added, attach a completed Hazardous Waste Label.[10] The label must include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "2-Benzylisonicotinonitrile Waste". Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Toxic").

    • The date the first waste was added (accumulation start date).

    • The name of the Principal Investigator and the laboratory location.

  • Establish a Designated Accumulation Area: The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, such as inside a chemical fume hood or a secondary containment bin.[1] This area must be away from drains and incompatible materials.

Section 3: Standard Operating Procedure (SOP) for Disposal

The ultimate disposal of 2-benzylisonicotinonitrile must be handled by a licensed hazardous material disposal company.[11] Laboratory procedures should focus on the safe collection, containment, and preparation of the waste for professional pickup.

Protocol for Waste Collection
  • Work in a Controlled Environment: Perform all operations that generate 2-benzylisonicotinonitrile waste inside a certified chemical fume hood to minimize inhalation exposure.[1][12]

  • Transferring Waste: Carefully transfer liquid waste into the designated, labeled hazardous waste container using a funnel. For solid waste, use a dedicated spatula or scoop.

  • Contaminated Materials: Any materials that come into direct contact with 2-benzylisonicotinonitrile, such as gloves, pipette tips, and absorbent paper, are also considered hazardous waste.[1][13] These items must be collected in the same designated waste container or a separate, clearly labeled container for solid hazardous waste.

  • Seal the Container: Keep the waste container tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Do not fill the container beyond 80% of its capacity to allow for vapor expansion and to prevent spills during transport.[9]

  • Arrange for Pickup: Once the container is full or the project is complete, arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department. Follow their specific procedures for requesting a pickup.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing 2-benzylisonicotinonitrile from use to final disposal.

G cluster_prep Preparation Phase cluster_collection Waste Generation & Collection cluster_disposal Final Disposition start Begin work with 2-Benzylisonicotinonitrile ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Certified Chemical Fume Hood ppe->hood prep_container Prepare Labeled Hazardous Waste Container hood->prep_container gen_waste Generate Waste (Liquid, Solid, Contaminated PPE) prep_container->gen_waste collect_waste Transfer Waste to Designated Container gen_waste->collect_waste seal_container Keep Container Tightly Sealed collect_waste->seal_container check_full Container >80% Full? seal_container->check_full request_pickup Arrange Pickup via Institutional EH&S check_full->request_pickup Yes store_safe Store Safely in SAA check_full->store_safe No end Waste Removed by Licensed Vendor request_pickup->end store_safe->gen_waste

Caption: Waste Disposal Decision Workflow for 2-Benzylisonicotinonitrile.

Section 4: Emergency Procedures

Accidents can happen despite the best precautions. A clear and rehearsed emergency plan is essential.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside a hood, eliminate all ignition sources.[14]

  • Don Additional PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain the Spill: Cover the spill with a non-reactive absorbent material such as sand, dry lime, or soda ash.[14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or soap and water, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EH&S department.

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical team with the Safety Data Sheet for the compound.[4][5]

Section 5: Regulatory Compliance & Record-Keeping

The disposal of 2-benzylisonicotinonitrile is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][15] As the generator of the waste, your laboratory is legally responsible for it from "cradle to grave."[8]

Maintaining meticulous records is a critical component of compliance. This includes:

  • Copies of all hazardous waste labels.

  • Records of waste pickup dates and manifest numbers provided by the disposal vendor.[11]

  • An up-to-date chemical inventory that tracks the use and disposition of 2-benzylisonicotinonitrile.[16]

By adhering to these procedures, you build a self-validating system of safety and compliance, ensuring that every step, from containment to final disposal, is deliberate, documented, and aligned with the highest standards of laboratory practice.

References

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • National Institute for Occupational Safety and Health. NIOSH Current Intelligence Bulletin 3: Nitriles. CDC Stacks.
  • Benchchem. (2025). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • Occupational Safety and Health Administration. (2020, March 31). Cyanide Antidotes.
  • Columbia University. (2013, May 7). Cyanide Safe Use Guidelines. Research - Columbia.
  • CP Lab Safety.
  • Sigma-Aldrich. (2026, February 11).
  • Fisher Scientific.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2012, February 21).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - 2-Dimethylaminoacetonitrile.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet - 2-Cyanophenylboronic Acid 1,3-Propanediol Ester.
  • Sigma-Aldrich. (2026, January 13).
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • Technion - Israel Institute of Technology. Chemical Waste Management Guide.
  • Centers for Disease Control and Prevention. Medical Management Guidelines for Hydrogen Cyanide.
  • Occupational Safety and Health Administration. (2024, January 22). CYANIDES (as CN).
  • ETH Zurich.
  • New Jersey Department of Health. (2011, January). Hazardous Substance Fact Sheet - Hydrogen cyanide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10856342, 2-Benzylbenzonitrile. PubChem.
  • University of Cincinnati. (2026, January 13). Advisory 7.3 - Chemical Waste Disposal.
  • Linlab, University of Washington. (2017, March 7). Procedure for Waste Disposal.
  • U.S. Environmental Protection Agency. Guide for Industrial Waste Management: Introduction.
  • Centers for Disease Control and Prevention. Appendix I: Guidelines for Work with Toxins of Biological Origin.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Temple University. BIO SOP 2.4: BIOSAFETY LEVEL 2 (BSL2) PROCEDURES FOR TEACHING LABS.
  • U.S. Environmental Protection Agency. (2025, August 4).
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Princeton University Environmental Health & Safety.
  • Texas A&M University Division of Research. BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines.
  • University of Nevada, Reno. EPA Hazardous Waste | Environmental Health & Safety.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the integrity of our research and the safety of our personnel are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Benzylisonicotinonitrile, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle that a robust safety protocol is not merely a checklist but a self-validating system built on a deep understanding of chemical hazards and risk mitigation strategies.

Immediate Safety Briefing: Understanding the Hazard Profile

2-Benzylisonicotinonitrile belongs to the nitrile class of organic compounds. While specific toxicological data for this exact molecule may be limited, the nitrile functional group (-C≡N) and its aromatic structure necessitate a cautious approach. Nitriles, as a class, can be toxic if swallowed, absorbed through the skin, or inhaled.[1][2] Upon combustion or under conditions of intense heating, they may release highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[3][4] Therefore, all handling procedures must be designed to prevent any direct contact and to control vapor or dust exposure.

Assumed Primary Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin & Eye Irritation: May cause serious skin and eye irritation upon contact.[5][6]

  • Inhalation Hazard: While the compound is a solid at room temperature, it can be aerosolized, and its vapors may be harmful if inhaled, especially upon heating.[1][5]

All laboratory personnel must be trained on these potential hazards and the corresponding emergency procedures before handling the compound.[7][8]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all solution; it is the result of a thorough hazard assessment.[9] For 2-Benzylisonicotinonitrile, a multi-layered approach is required to create redundant barriers of protection. All handling of this compound must occur within a certified chemical fume hood to provide primary containment.[4][7]

Summary of Required Personal Protective Equipment
PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Nitrile offers superior resistance to a broad range of chemicals, including solvents and organic nitriles, compared to latex or vinyl.[10][11][12] Double-gloving is recommended for extended procedures.
Eye & Face Protection ANSI Z87.1-rated Safety GogglesGoggles provide a 360-degree seal around the eyes, protecting against splashes and airborne particulates.[5][13] A face shield should be worn over goggles during procedures with a high splash risk.
Body Protection 100% Cotton or Flame-Resistant Lab CoatProvides a removable barrier to protect skin and personal clothing from minor spills and contamination.[7][8] Cuffs should be fully buttoned.
Respiratory Protection NIOSH-approved Respirator (as needed)Required only if engineering controls fail or during large-scale spill cleanup. Use must be part of a formal institutional respiratory protection program.[9]

Operational Plan: A Step-by-Step Handling Workflow

A self-validating protocol ensures that safety checks are integrated at every stage of the process. The following workflow is designed to minimize exposure and prevent contamination beyond the immediate work area.

G cluster_prep Pre-Operation cluster_handling Handling Protocol cluster_post Post-Operation prep1 Verify Fume Hood Certification & Airflow prep2 Gather & Inspect All Required PPE prep1->prep2 prep3 Prepare Decontamination & Waste Containers prep2->prep3 handle1 Don PPE: Lab Coat, Goggles, Double Gloves prep3->handle1 handle2 Conduct All Manipulations Deep Within Fume Hood handle1->handle2 handle3 Keep Container Tightly Sealed When Not In Use handle2->handle3 spill Spill or Exposure EVENT handle2->spill If Occurs post1 Decontaminate Work Surface (e.g., 70% Ethanol) handle3->post1 post2 Segregate Waste: Solid vs. Liquid post1->post2 post3 Properly Doff & Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly with Soap & Water post3->post4 end_node END post4->end_node start START start->prep1 spill->post1 After Cleanup

Caption: Workflow for the safe handling of 2-Benzylisonicotinonitrile.

Protocol Details:
  • Pre-Operation Checks:

    • Confirm the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation. This is your primary engineering control.[7]

    • Inspect your PPE before donning.[8] Check gloves for any tears or pinholes. Ensure goggles are clean and unscratched.

    • Prepare designated, clearly labeled waste containers for solid and liquid chemical waste.[4][14]

  • Handling the Compound:

    • Don your lab coat, safety goggles, and two pairs of nitrile gloves.

    • Perform all weighing and transfers of 2-Benzylisonicotinonitrile at least 6 inches inside the fume hood sash.[9] This prevents eddy currents from pulling contaminants out into the lab.

    • Use tools (spatulas, weigh paper) that can be easily decontaminated or disposed of as hazardous waste.

    • Keep the primary container sealed whenever you are not actively dispensing from it.[8]

  • Post-Operation Cleanup:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Place all contaminated consumables (e.g., weigh paper, pipette tips, outer gloves) into the designated solid hazardous waste container.[15]

    • Remove PPE in the correct order to avoid self-contamination: remove outer gloves, then lab coat, then inner gloves, and finally goggles.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[2][8]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal poses a significant risk to the environment and is a breach of regulatory standards.[7][16]

  • Chemical Waste: All waste containing 2-Benzylisonicotinonitrile, including pure compound and contaminated solutions, must be treated as hazardous waste.[4]

    • Collect waste in a sealed, properly labeled container compatible with nitriles.[14]

    • The label must include the full chemical name, concentration, and the words "Hazardous Waste."

  • Contaminated PPE: Used gloves, bench paper, and other disposables should be collected in a sealed bag or container labeled "Hazardous Waste" for disposal.[15]

  • Disposal Method: The standard and required method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor for high-temperature incineration.[4] Never dispose of this chemical down the drain or in the regular trash.[4]

By adhering to this comprehensive guide, researchers can confidently handle 2-Benzylisonicotinonitrile, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025, May 7). S&S Glove.
  • Are Nitrile Gloves Considered PPE? - Armbrust American. Armbrust American.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Magus International.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
  • SAFETY DATA SHEET - 2-(Methylthio)benzonitrile. Fisher Scientific.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • Chemical Safety Guidelines. The University of New Mexico.
  • SAFETY DATA SHEET - Benzonitrile. (2026, January 13). Sigma-Aldrich.
  • Guidelines for the Safe Handling of Hazardous Chemicals. (2025, September 17). HM Royal.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • SAFETY DATA SHEET - Benzyl cyanide. (2010, September 20). ThermoFisher.
  • SAFETY DATA SHEET - Benzonitrile. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Phenylpropionitrile. TCI Chemicals.
  • SAFETY DATA SHEET - Benzyl nicotinate. (2025, December 24). Fisher Scientific.
  • Chemical Waste Management Guide. Technion.
  • SAFETY DATA SHEET - Benzyl Cyanide. Kasturi Aromatics.
  • Safe Disposal of 3-(2-Oxo-acetyl)-benzonitrile: A Step-by-Step Guide. (2025). Benchchem.
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). VA.gov.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylisonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Benzylisonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.